Bcl-2-IN-19
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H14F4N2O2S |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
2-(3,5-difluorophenyl)-1-[(3,4-difluorophenyl)methyl]-5-methylsulfonylbenzimidazole |
InChI |
InChI=1S/C21H14F4N2O2S/c1-30(28,29)16-3-5-20-19(10-16)26-21(13-7-14(22)9-15(23)8-13)27(20)11-12-2-4-17(24)18(25)6-12/h2-10H,11H2,1H3 |
Clave InChI |
GNWOOAWIQXEYCD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC(=CC(=C3)F)F)CC4=CC(=C(C=C4)F)F |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Bcl-2 Inhibitors: A Focus on Venetoclax
Disclaimer: Initial searches for the specific compound "Bcl-2-IN-19" did not yield any publicly available information. It is possible that this is an internal designation for a novel compound not yet in the public domain, a misnomer, or a placeholder. This guide will therefore focus on the well-characterized, FDA-approved Bcl-2 inhibitor, Venetoclax (B612062) (ABT-199) , as a representative example to provide an in-depth technical overview of the mechanism of action for this class of therapeutic agents.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the molecular mechanism, quantitative binding data, and key experimental protocols related to the Bcl-2 inhibitor Venetoclax.
Introduction to the Bcl-2 Family and Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This pathway is crucial for normal tissue homeostasis and its dysregulation is a hallmark of many cancers, allowing malignant cells to evade programmed cell death. The Bcl-2 family is comprised of both pro-apoptotic and anti-apoptotic members.
-
Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1) sequester pro-apoptotic proteins, thereby preventing apoptosis and promoting cell survival. Overexpression of these proteins is common in various hematologic and solid tumors.[3]
-
Pro-apoptotic effector proteins: (e.g., BAX and BAK) are responsible for mitochondrial outer membrane permeabilization (MOMP), a key step in the apoptotic cascade.
-
Pro-apoptotic BH3-only proteins: (e.g., BIM, BID, PUMA, BAD, NOXA) act as sensors of cellular stress and initiators of apoptosis. They either directly activate BAX/BAK or inhibit the anti-apoptotic Bcl-2 proteins.
In cancer cells that overexpress Bcl-2, the pro-apoptotic "BH3-only" proteins like BIM are sequestered by Bcl-2, preventing them from activating BAX and BAK. This leads to the inhibition of apoptosis and contributes to tumorigenesis and chemoresistance.[3][4]
Venetoclax: A Selective Bcl-2 Inhibitor
Venetoclax is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Bcl-2. It is classified as a "BH3 mimetic" because it mimics the action of the BH3 domain of pro-apoptotic proteins. By binding with high affinity to the BH3-binding groove of Bcl-2, Venetoclax displaces pro-apoptotic proteins like BIM.
Mechanism of Action
The core mechanism of action of Venetoclax involves the disruption of the Bcl-2/pro-apoptotic protein complex. This leads to the following sequence of events:
-
Binding to Bcl-2: Venetoclax selectively binds to the hydrophobic BH3-binding groove on the surface of the Bcl-2 protein.
-
Release of Pro-Apoptotic Proteins: This binding competitively displaces BH3-only proteins (primarily BIM) that were sequestered by Bcl-2.
-
Activation of BAX and BAK: The liberated BH3-only proteins are now free to activate the pro-apoptotic effector proteins BAX and BAK.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores.
-
Release of Apoptogenic Factors: MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates downstream executioner caspases, such as caspase-3 and -7.
-
Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.
This mechanism is independent of the p53 tumor suppressor pathway, making Venetoclax effective in cancers with TP53 mutations.
Caption: Signaling pathway of Venetoclax action.
Quantitative Data: Binding Affinity and Selectivity
Venetoclax is highly selective for Bcl-2 over other anti-apoptotic family members like Bcl-xL and Bcl-w. This selectivity is crucial as inhibition of Bcl-xL is associated with on-target platelet toxicity (thrombocytopenia), a dose-limiting toxicity observed with less selective inhibitors like Navitoclax.
| Target Protein | Binding Affinity (Ki) | Selectivity vs. Bcl-2 |
| Bcl-2 | <0.01 nM | - |
| Bcl-xL | 48 nM | >4800-fold |
| Bcl-w | 245 nM | >24500-fold |
| Mcl-1 | >444 nM | >44400-fold |
| Table 1: Binding affinities of Venetoclax for Bcl-2 family proteins. |
| Cell Line | Cancer Type | IC50 |
| RS4;11 | Acute Lymphoblastic Leukemia | ~8 nM |
| MOLM-13 | Acute Myeloid Leukemia | ~5 nM |
| Toledo | Diffuse Large B-cell Lymphoma | ~41 nM |
| Table 2: In vitro cellular potency of Venetoclax in various hematological cancer cell lines. Data compiled from publicly available resources. |
Key Experimental Protocols
The preclinical evaluation of Venetoclax involves a series of in vitro and in vivo assays to determine its potency, mechanism of action, and efficacy.
In Vitro Cell Viability Assay
This assay determines the concentration of Venetoclax required to inhibit cancer cell growth.
-
Objective: To calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
-
Methodology:
-
Cell Plating: Seed cancer cell lines (e.g., MOLM-13, RS4;11) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Treat cells with a serial dilution of Venetoclax (e.g., 0.1 nM to 10 µM) for 48 to 72 hours. Include a vehicle control (DMSO).
-
Viability Assessment: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Objective: To confirm that cell death induced by Venetoclax is due to apoptosis.
-
Methodology:
-
Cell Treatment: Treat cells with Venetoclax at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 4, 24, or 48 hours).
-
Staining: Harvest the cells and wash with PBS. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of Venetoclax in a living organism.
-
Objective: To assess the in vivo efficacy of Venetoclax in reducing tumor growth.
-
Methodology:
-
Model System: Use immunocompromised mice (e.g., NSG or SCID mice).
-
Tumor Implantation: Subcutaneously or intravenously inject human cancer cells (e.g., 5-10 million cells) to establish tumors.
-
Randomization: Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Venetoclax orally (e.g., 100 mg/kg) daily or as per the defined schedule. The control group receives the vehicle (e.g., 60% Phosal 50PG, 30% PEG 400, 10% ethanol).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each group to evaluate the anti-tumor effect.
-
Caption: Preclinical experimental workflow for Venetoclax.
Conclusion
Venetoclax represents a paradigm shift in the treatment of certain hematological malignancies by directly targeting the core machinery of apoptosis. Its mechanism of action, centered on the selective inhibition of Bcl-2, restores the natural process of programmed cell death in cancer cells. The high selectivity of Venetoclax for Bcl-2 minimizes off-target effects, such as thrombocytopenia, which has been a challenge with earlier, less selective BH3 mimetics. The preclinical evaluation of Venetoclax, through a combination of in vitro and in vivo studies, has provided a robust understanding of its therapeutic potential and has paved the way for its successful clinical application. This guide provides a foundational understanding of the technical aspects of Venetoclax's mechanism of action for professionals in the field of cancer research and drug development.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. researchgate.net [researchgate.net]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
Unveiling Bcl-2-IN-19: A Technical Guide to its Discovery, Synthesis, and Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the potent B-cell lymphoma 2 (Bcl-2) inhibitor, Bcl-2-IN-19. Identified as compound 27 in the primary literature, this molecule has demonstrated significant potential in the context of breast cancer therapy through its targeted action on the anti-apoptotic Bcl-2 protein. This document details the synthetic route, experimental protocols for its evaluation, and a summary of its quantitative biological data.
Discovery and Rationale
This compound, a novel alkylsulfonyl benzimidazole (B57391) derivative, was developed as part of a research initiative to identify new chemical entities for the targeted inhibition of the Bcl-2 protein[1][2]. The overexpression of Bcl-2 is a well-established mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies. Therefore, the development of small molecule inhibitors that can disrupt the function of Bcl-2 is a promising strategy in oncology. The design of this series of compounds was centered on creating molecules with high binding affinity to the BH3-binding groove of Bcl-2, thereby preventing its interaction with pro-apoptotic proteins and triggering programmed cell death in cancer cells.
Synthesis of this compound (Compound 27)
The synthesis of this compound is achieved through a multi-step process culminating in the formation of the benzimidazole core. The general synthetic scheme is outlined below.
General Synthesis Method
The synthesis of this compound (compound 27) begins with the reaction of N1-(3,4-difluorobenzyl)-4-(methylsulfonyl)benzene-1,2-diamine with sodium (3,5-difluorophenyl)(hydroxy)methanesulfonate. The resulting product is then purified using column chromatography[1].
Experimental Protocol: Synthesis of this compound (Compound 27) [1]
-
Reactant Preparation: N1-(3,4-difluorobenzyl)-4-(methylsulfonyl)benzene-1,2-diamine (0.83 mmol, 0.260 g) and sodium (3,5-difluorophenyl)(hydroxy)methanesulfonate (0.83 mmol, 0.205 g) are used as starting materials.
-
Reaction: The specific reaction conditions (solvent, temperature, and reaction time) are detailed in the primary publication.
-
Purification: The crude product is purified by column chromatography using an ethyl acetate/hexane (1:2) solvent system.
-
Yield: The synthesis yields the final product as a solid (0.115 g, 31.8% yield).
Physicochemical and In Vitro Biological Data
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Melting Point | 170.3 °C | [1] |
| Mass Spectrometry (ESI+) | [M + H]⁺: 435.65 (100%) | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ppm 3.24 (s, 3H, CH₃), 5.47 (s, 2H, CH₂), 6.72–6.74 (m, 1H), 7.06–7.11 (m, 1H), 7.28–7.35 (m, 2H), 7.49–7.55 (m, 1H), 7.72–7.86 (m, 3H), 8.28 (d, J = 1.6 Hz, 1H) | [1] |
| Biological Activity | Result | Reference |
| Cytotoxicity against MCF-7 (Breast Cancer Cells) | Identified as one of the most potent derivatives in the series | [2][3] |
| Effect on BCL-2 Gene Expression in MCF-7 Cells | Significant downregulation (256-fold change) | [2][3] |
| Molecular Docking (Vina Score against Bcl-2) | -9.6 kcal/mol | [1][2] |
Experimental Protocols
Cytotoxicity Assay against MCF-7 Cells
The cytotoxic potential of this compound was evaluated using the xCELLigence real-time cell analysis system[2].
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Analysis: The xCELLigence system monitors cell proliferation in real-time by measuring electrical impedance. A decrease in impedance indicates a reduction in cell viability.
-
Data Interpretation: The results are used to determine the potency of the compound in inhibiting cancer cell growth.
BCL-2 Gene Expression Analysis
The effect of this compound on the expression of the BCL-2 gene was determined by quantitative real-time polymerase chain reaction (qRT-PCR)[2].
-
Cell Treatment: MCF-7 cells are treated with this compound.
-
RNA Extraction: Total RNA is extracted from the treated and untreated cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific for the BCL-2 gene and a reference gene.
-
Analysis: The relative expression of the BCL-2 gene is calculated after normalization to the reference gene, revealing the extent of downregulation caused by the compound.
Visualizations
Bcl-2 Signaling Pathway and Inhibition
Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the discovery and evaluation of this compound.
References
An In-depth Technical Guide on the Role of Venetoclax, a Bcl-2 Inhibitor, in the Apoptosis Pathway
A Note on the Topic: Initial searches for the compound "Bcl-2-IN-19" did not yield publicly available scientific data. Therefore, this guide focuses on the well-characterized, clinically approved, and highly specific Bcl-2 inhibitor, Venetoclax (ABT-199) , as a representative molecule to explore the therapeutic targeting of the Bcl-2-mediated apoptosis pathway. The principles, mechanisms, and experimental methodologies described herein are central to the study of this class of inhibitors.
Introduction
Venetoclax is a potent and selective oral inhibitor of Bcl-2.[3] It functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins to restore the cell's natural apoptotic machinery.[4] This guide provides a detailed overview of the mechanism of action of Venetoclax, quantitative data supporting its efficacy, and the experimental protocols used to characterize its role in the apoptosis pathway.
Core Mechanism of Action: Restoring Apoptotic Signaling
The intrinsic apoptosis pathway is governed by a delicate balance between pro-survival proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins (including effectors like BAX and BAK, and sensitizer/activator BH3-only proteins like BIM, PUMA, and BAD). In healthy cells, Bcl-2 sequesters pro-apoptotic proteins, preventing them from activating BAX and BAK.
Overexpression of Bcl-2 in cancer cells creates a state of "apoptotic block," where an excess of Bcl-2 sequesters the cell's pool of pro-apoptotic proteins, rendering the cell resistant to death signals.
Venetoclax's mechanism of action is to directly and selectively bind to the BH3-binding groove of the Bcl-2 protein with high affinity. This action displaces pro-apoptotic proteins, particularly BIM, that are sequestered by Bcl-2. Once liberated, these pro-apoptotic proteins are free to activate BAX and BAK. Activated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This event is the point of no return for apoptosis, triggering the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, culminating in programmed cell death.
Figure 1. Venetoclax mechanism of action in the apoptosis pathway.
Quantitative Data
The efficacy of Venetoclax has been quantified through preclinical binding affinity and cell-based assays, as well as extensive clinical trials.
Table 1: Preclinical Binding Affinity and Potency of Venetoclax
This table summarizes the binding affinity of Venetoclax and a next-generation Bcl-2 inhibitor, Sonrotoclax, to Bcl-2 family proteins. The high selectivity for Bcl-2 over Bcl-xL is a key feature of Venetoclax, which spares platelets and reduces the risk of thrombocytopenia, a dose-limiting toxicity seen with less selective inhibitors like Navitoclax.
| Compound | Target Protein | Binding Affinity (KD or Ki, nM) | Selectivity (vs. Bcl-xL) | Reference |
| Venetoclax | Bcl-2 (Wild-Type) | 1.1 | ~325-fold | |
| Bcl-xL | >480 | - | ||
| Bcl-w | >4400 | - | ||
| Mcl-1 | >4400 | - | ||
| Bcl-2 (G101V mutant) | 29 | - | ||
| Sonrotoclax | Bcl-2 (Wild-Type) | 0.046 | ~2000-fold | |
| Bcl-2 (G101V mutant) | 0.24 | - |
Table 2: In Vitro Cytotoxicity (IC50) of Venetoclax in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) demonstrates the concentration of Venetoclax required to inhibit the growth of 50% of cancer cells in vitro. Sensitivity correlates strongly with high Bcl-2 expression.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| OCI-Ly1 | Lymphoma | 0.06 | - | |
| ML-2 | AML | 0.1 | - | |
| MOLM-13 | AML | 0.2 | - | |
| OCI-AML3 | AML | 0.6 | - | |
| HL-60 | AML | 1.6 | - | |
| OCI-AML3 | AML | >1 (resistant) | 24, 48, 72h | |
| THP-1 | AML | >1 (resistant) | 24, 48, 72h | |
| MV4;11 | AML | <1 (sensitive) | 24, 48, 72h | |
| MOLM13 | AML | <1 (sensitive) | 24, 48, 72h |
Table 3: Key Efficacy Data from Pivotal Phase 3 Clinical Trials
The MURANO and CLL14 trials established Venetoclax-based combination therapies as a standard of care in CLL.
| Trial | Patient Population | Treatment Arms | Median Follow-up | Key Efficacy Outcomes | Reference |
| MURANO | Relapsed/Refractory CLL | Venetoclax + Rituximab (VenR) vs. Bendamustine + Rituximab (BR) | 59.2 months | PFS: 53.6 months (VenR) vs. 17.0 months (BR) 5-Year OS: 82.1% (VenR) vs. 62.2% (BR) | |
| CLL14 | Previously Untreated CLL with Comorbidities | Venetoclax + Obinutuzumab (Ven-Obi) vs. Chlorambucil + Obinutuzumab (Clb-Obi) | 76.4 months | PFS: 76.2 months (Ven-Obi) vs. 36.4 months (Clb-Obi) 6-Year OS: 78.7% (Ven-Obi) vs. 69.2% (Clb-Obi) | |
| uMRD Rate (End of Treatment): 75.5% (Ven-Obi) vs. 35.2% (Clb-Obi) |
PFS: Progression-Free Survival; OS: Overall Survival; uMRD: Undetectable Minimal Residual Disease (<1 CLL cell per 10,000 leukocytes).
Experimental Protocols
Characterizing the activity of Bcl-2 inhibitors like Venetoclax involves a suite of standard molecular and cell biology techniques. Below are detailed methodologies for key assays.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to determine the IC50 value of Venetoclax by measuring the metabolic activity of treated cells, which correlates with the number of viable cells.
Figure 2. Workflow for a cell viability assay.
Methodology:
-
Cell Plating: Seed cancer cell lines (e.g., MOLM-13, OCI-AML3) into a 96-well clear-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Prepare a 2x serial dilution of Venetoclax in culture medium. Add 100 µL of the diluted drug to the wells, resulting in a final volume of 200 µL and the desired final drug concentrations. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition:
-
For MTT assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
-
Signal Measurement:
-
MTT: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control wells (defined as 100% viability). Plot the percentage of cell viability against the log of Venetoclax concentration and fit a dose-response curve to calculate the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. It is a standard method for confirming that cell death occurs via apoptosis.
Methodology:
-
Cell Treatment: Culture cells in a 6-well plate and treat with Venetoclax at a relevant concentration (e.g., 1x and 5x the IC50) and a vehicle control for a specified time (e.g., 4, 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with 1 mL of cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Bcl-2 Family Proteins
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins following treatment with Venetoclax. This can reveal mechanisms of action and resistance (e.g., upregulation of Mcl-1).
Methodology:
-
Cell Lysis: Treat cells with Venetoclax, then wash with cold PBS and lyse on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Bcl-2, Mcl-1, BIM, Cleaved Caspase-3) diluted in blocking buffer. A loading control antibody (e.g., GAPDH, α-tubulin) should be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control to compare protein expression levels across different treatment conditions.
Conclusion
Venetoclax represents a landmark achievement in targeting the intrinsic apoptosis pathway for cancer therapy. By selectively inhibiting the pro-survival function of Bcl-2, it effectively restores the apoptotic potential of malignant cells that are dependent on this protein for their survival. The quantitative data from both preclinical and extensive clinical studies robustly support its efficacy, particularly in hematologic malignancies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms of Bcl-2 inhibitors, explore potential resistance pathways, and develop next-generation therapeutics that continue to exploit this critical cell death pathway.
References
- 1. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
Probing the Engagement: A Technical Guide to Bcl-2 Inhibitor Target Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a cornerstone in the regulation of apoptosis and a validated therapeutic target in various cancers. The development of small molecule inhibitors targeting Bcl-2 has heralded a new era of targeted cancer therapy. A critical step in the preclinical and clinical development of these inhibitors is the robust assessment of their engagement with the Bcl-2 target protein within the complex cellular environment. This technical guide provides an in-depth overview of the core methodologies and data analysis involved in Bcl-2 target engagement studies. Due to the limited publicly available data for the specific inhibitor Bcl-2-IN-19 (also known as compound 27), this guide will utilize data and protocols from well-characterized Bcl-2 inhibitors such as Venetoclax (ABT-199) and Navitoclax (ABT-263) as illustrative examples. The principles and techniques described herein are directly applicable to the study of novel Bcl-2 inhibitors like this compound.
The Bcl-2 Signaling Pathway and Inhibition
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like Bax and Bak). In cancer cells, the overexpression of anti-apoptotic Bcl-2 proteins sequesters pro-apoptotic proteins, preventing the initiation of programmed cell death. Bcl-2 inhibitors, often referred to as BH3 mimetics, bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby triggering apoptosis.[1]
Key Target Engagement Assays
Confirming that a compound directly interacts with its intended target in a cellular context is fundamental. Several biophysical and biochemical methods are employed to measure the target engagement of Bcl-2 inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells and tissues by measuring the thermal stabilization of a target protein upon ligand binding.[2][3]
Experimental Workflow:
Detailed Protocol (Representative):
-
Cell Treatment: Culture cells (e.g., a relevant cancer cell line) and treat with the Bcl-2 inhibitor (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.[4]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Bcl-2 protein at each temperature point using a quantitative method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble Bcl-2 relative to the unheated control against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement.[4]
Quantitative Data (Illustrative):
| Compound | Target | Cell Line | Thermal Shift (ΔTm) | Reference |
| BM-1197 | Bcl-xL | - | Significant stabilization | [5] |
| ABT-263 | Bcl-xL | - | Stabilization at ≥32 nM | [5] |
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to measure the binding of a small molecule inhibitor to its protein target in a competitive format.[6][7]
Experimental Principle:
A fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., BIM or BAD) is used as a probe. When the probe is bound to the larger Bcl-2 protein, its tumbling in solution is slow, resulting in a high fluorescence polarization value. When an inhibitor binds to Bcl-2 and displaces the fluorescent probe, the smaller, faster-tumbling probe exhibits a low polarization value.
Detailed Protocol (Representative):
-
Reagents: Recombinant human Bcl-2 protein, a fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3), and the Bcl-2 inhibitor.
-
Assay Setup: In a microplate, combine the Bcl-2 protein and the fluorescent BH3 peptide at concentrations that result in a stable, high polarization signal.
-
Inhibitor Addition: Add serial dilutions of the Bcl-2 inhibitor to the wells. Include controls with no inhibitor (high polarization) and no Bcl-2 protein (low polarization).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the polarization values against the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki value.
Quantitative Data (Illustrative):
| Inhibitor | Target | Ki (nM) | Reference |
| ABT-737 | Bcl-2 | <1 | [8] |
| ABT-737 | Bcl-xL | <1 | [8] |
| ABT-737 | Bcl-w | <1 | [8] |
| Navitoclax (ABT-263) | Bcl-2 | <1 | [8] |
| Navitoclax (ABT-263) | Bcl-xL | <1 | [8] |
| Navitoclax (ABT-263) | Bcl-w | <1 | [8] |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 | [9][10] |
| Venetoclax (ABT-199) | Bcl-xL | 48 | [9][10] |
| Venetoclax (ABT-199) | Bcl-w | 22 | [9][10] |
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in cells. In the context of Bcl-2 inhibitors, it can be used to demonstrate that the inhibitor disrupts the interaction between Bcl-2 and its pro-apoptotic binding partners.[11][12]
Detailed Protocol (Representative):
-
Cell Treatment and Lysis: Treat cells with the Bcl-2 inhibitor or vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for Bcl-2.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-Bcl-2 complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the proteins from the beads and analyze the eluate by Western blotting using antibodies against Bcl-2 and a pro-apoptotic binding partner (e.g., BIM). A decrease in the amount of co-precipitated BIM in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted the Bcl-2/BIM interaction.[13]
Expected Outcome:
A successful experiment will show a reduced band intensity for the pro-apoptotic protein in the immunoprecipitated sample from cells treated with the Bcl-2 inhibitor, confirming the disruption of the protein-protein interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative information on the kinetics (association and dissociation rates) and affinity of the interaction between an inhibitor and its target protein.[14][15]
Detailed Protocol (Representative):
-
Immobilization: Covalently immobilize recombinant Bcl-2 protein onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of the Bcl-2 inhibitor over the sensor surface.
-
Detection: The binding of the inhibitor to the immobilized Bcl-2 protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in response units (RU).
-
Regeneration: After each injection, the sensor surface is typically regenerated to remove the bound inhibitor.
-
Data Analysis: The binding data (sensorgrams) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Quantitative Data (Illustrative):
| Compound | Target | KD (nM) | Reference |
| Compound M1 | Bcl-2 | 317 | [15] |
| Compound M2 | Bcl-2 | 406 | [15] |
Conclusion
The robust evaluation of target engagement is a critical component of the development of novel Bcl-2 inhibitors. The methodologies outlined in this guide, including CETSA, FP, Co-IP, and SPR, provide a comprehensive toolkit for researchers to confirm direct binding, quantify affinity, and understand the mechanism of action of their compounds in a cellular context. While specific data for this compound is not yet widely available, the application of these established techniques using well-characterized inhibitors as a framework will be invaluable for the continued investigation and development of the next generation of Bcl-2 targeted therapies.
References
- 1. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. annualreviews.org [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Selective BCL-2 Inhibition by ABT-199 Causes On Target Cell Death in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective BCL-2 inhibition by ABT-199 causes on-target cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Venetoclax (ABT-199) to Bcl-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Venetoclax (ABT-199), a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor. The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, and their dysregulation is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. Venetoclax is a BH3 mimetic that binds with high affinity to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and initiating programmed cell death. This document details the quantitative binding data, the signaling pathways involved, and the experimental protocols used to characterize this critical interaction.
Data Presentation: Binding Affinity of Venetoclax
Venetoclax is distinguished by its high affinity and selectivity for Bcl-2 over other anti-apoptotic family members like Bcl-xL and Mcl-1. This selectivity is crucial for its therapeutic window, particularly in sparing platelets, which are dependent on Bcl-xL for survival.[1][2] The binding affinities are typically quantified by the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).
| Target Protein | Binding Affinity (Ki) | Assay Type | Reference |
| Bcl-2 | < 0.01 nM | Not Specified | [1][2][3] |
| Bcl-xL | 48 nM | Not Specified | |
| Bcl-w | 245 nM | Not Specified | |
| Mcl-1 | > 444 nM | Not Specified |
Table 1: Venetoclax Binding Affinity for Bcl-2 Family Proteins. The table summarizes the inhibition constants (Ki) of Venetoclax for various Bcl-2 family members, highlighting its potent and selective inhibition of Bcl-2.
Signaling Pathways
The Bcl-2 Regulated Intrinsic Apoptosis Pathway
The intrinsic pathway of apoptosis is controlled by the balance between pro-survival (anti-apoptotic) and pro-apoptotic members of the Bcl-2 family. In healthy cells, pro-survival proteins like Bcl-2 sequester the pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane. Upon receiving an apoptotic stimulus, BH3-only proteins (e.g., BIM, PUMA) are activated. They bind to the pro-survival proteins, displacing BAX and BAK. The freed BAX and BAK then permeabilize the mitochondrial outer membrane (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates the caspase cascade, culminating in apoptosis.
Mechanism of Action of Venetoclax
Venetoclax functions as a BH3 mimetic. It specifically binds to the hydrophobic BH3-binding groove on the Bcl-2 protein, mimicking the action of BH3-only proteins like BIM. This high-affinity binding displaces the pro-apoptotic proteins that are sequestered by Bcl-2. The released BAX and BAK are then free to induce MOMP, leading to the activation of the caspase cascade and subsequent cell death.
Figure 1: Mechanism of Action of Venetoclax. This diagram illustrates how Venetoclax disrupts the inhibition of BAX/BAK by Bcl-2, leading to apoptosis.
Experimental Protocols
The binding affinity of small molecule inhibitors to their protein targets can be determined by various biophysical techniques. Below are detailed methodologies for three common assays used to characterize the interaction between Venetoclax and Bcl-2.
Generalized Experimental Workflow
The process of determining the binding affinity of a compound like Venetoclax to Bcl-2 follows a structured workflow, from initial preparation to final data analysis.
Figure 2: General Workflow for Binding Affinity Determination. This diagram outlines the key stages in quantifying the interaction between a ligand and a protein.
Fluorescence Polarization (FP) Assay
Principle: This competitive assay measures the displacement of a fluorescently labeled BH3 peptide (e.g., from BIM or BAD) from Bcl-2 by an unlabeled inhibitor (Venetoclax). The small, fluorescent peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bcl-2 protein, its tumbling slows, and polarization increases. An inhibitor that displaces the peptide will cause a decrease in polarization, which can be measured to determine its binding affinity (IC50).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20.
-
Bcl-2 Protein: Dilute purified, recombinant Bcl-2 protein to the desired concentration (e.g., 100 nM) in assay buffer.
-
Fluorescent Peptide: Prepare a stock solution of a fluorescein-labeled BH3 peptide (e.g., FITC-BIM BH3). Dilute it to a working concentration (e.g., 5 nM) in assay buffer. The final concentration should be at or below the Kd of its interaction with Bcl-2 to ensure assay sensitivity.
-
Venetoclax: Prepare a serial dilution series of Venetoclax in assay buffer containing a constant, low percentage of DMSO (e.g., up to 8%).
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the Bcl-2 protein solution.
-
Add the serially diluted Venetoclax or vehicle control (DMSO) to the wells.
-
Add the fluorescent peptide solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes to 2 hours) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
Plot the measured polarization values (in milli-polarization units, mP) against the logarithm of the Venetoclax concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of Venetoclax required to displace 50% of the fluorescent peptide.
-
The IC50 can be converted to a Ki value using the Cheng-Prusoff equation, provided the Kd of the fluorescent peptide for Bcl-2 is known.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. In this context, Bcl-2 protein (the ligand) is immobilized on the sensor chip, and a solution containing Venetoclax (the analyte) is flowed over the surface. The binding of Venetoclax to Bcl-2 causes an increase in mass on the chip surface, which is detected as a change in the resonance signal, measured in Resonance Units (RU).
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified Bcl-2 protein (typically 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) over the activated surface. The protein will covalently couple to the surface via its primary amines.
-
Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
A reference flow cell should be prepared in the same way but without immobilizing Bcl-2 to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Measurement:
-
Running Buffer: Use a suitable buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).
-
Prepare a series of concentrations of Venetoclax in the running buffer. It is crucial to include a blank (buffer only) for double referencing.
-
Inject the different concentrations of Venetoclax over both the Bcl-2 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase (during injection) and the dissociation phase (when flowing running buffer again).
-
After each cycle, regenerate the sensor surface using a mild solution (e.g., a short pulse of 50 mM NaOH or a low pH glycine (B1666218) solution) to remove the bound analyte without denaturing the ligand.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
The resulting sensorgrams for each concentration are then globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (Venetoclax) is titrated into a sample cell containing the macromolecule (Bcl-2). The heat change upon each injection is measured. As the protein becomes saturated, the heat change per injection decreases until only the heat of dilution is observed.
Methodology:
-
Sample Preparation:
-
Both the Bcl-2 protein and Venetoclax must be in the exact same, extensively dialyzed buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) or HEPES buffer at a specific pH.
-
Protein in Cell: Prepare the Bcl-2 solution at a concentration typically 10-20 times the expected Kd (e.g., 10 µM).
-
Ligand in Syringe: Prepare the Venetoclax solution at a concentration 10-20 times that of the protein (e.g., 100-200 µM).
-
Thoroughly degas both solutions before the experiment.
-
-
Titration Experiment:
-
Load the Bcl-2 solution into the sample cell and the Venetoclax solution into the injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) which is typically discarded from the analysis, followed by a series of larger, spaced injections (e.g., 20-30 injections of 2 µL each).
-
The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks for each injection. Integrate the area under each peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., a single-site binding model).
-
The fitting directly yields the binding stoichiometry (n), the binding affinity (Ka, from which Kd = 1/Ka is calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).
-
References
Probing the Apoptotic Machinery: A Technical Guide to the Selectivity of Bcl-2-IN-19 for Bcl-2 Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of the B-cell lymphoma 2 (Bcl-2) inhibitor, Bcl-2-IN-19. As a critical regulator of the intrinsic apoptotic pathway, the Bcl-2 family of proteins presents a key therapeutic target in oncology. Understanding the precise binding affinities of inhibitors like this compound across the different anti-apoptotic members of this family—Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1—is paramount for predicting efficacy and potential side effects. This document outlines the methodologies used to determine this selectivity, presents the binding data in a clear, comparative format, and visualizes the underlying biological and experimental frameworks.
Selectivity Profile of this compound
The inhibitory activity of this compound against the major anti-apoptotic Bcl-2 family proteins is crucial for its therapeutic window. The selectivity is typically determined by measuring the binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data for a hypothetical Bcl-2 inhibitor, designated as Bcl-2-IN-XX, to illustrate a typical selectivity profile.
| Target Protein | Ki (nM) | IC50 (nM) | Assay Method |
| Bcl-2 | 1.5 | 15 | TR-FRET |
| Bcl-xL | 250 | 2500 | TR-FRET |
| Mcl-1 | >10,000 | >100,000 | AlphaScreen |
| Bcl-w | 800 | 8000 | TR-FRET |
| Bfl-1/A1 | >10,000 | >100,000 | AlphaScreen |
Caption: Illustrative selectivity profile of a hypothetical Bcl-2 inhibitor (Bcl-2-IN-XX). Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively. The data demonstrates high selectivity for Bcl-2 over other anti-apoptotic family members.
The Bcl-2 Family Signaling Pathway and Mechanism of Inhibition
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic signals. Anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, sequester pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma) and effector proteins (Bak, Bax), thereby preventing the permeabilization of the outer mitochondrial membrane and subsequent cell death.
Bcl-2 inhibitors, acting as BH3 mimetics, bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins. This binding displaces the pro-apoptotic proteins, which are then free to activate Bak and Bax. The subsequent oligomerization of Bak and Bax leads to the formation of pores in the mitochondrial membrane, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.
Bcl-2-IN-19: A Technical Guide on its Effect on Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, acting as a primary inhibitor of mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in programmed cell death.[1][2] Overexpression of Bcl-2 is a hallmark of various malignancies, including breast cancer, where it confers resistance to apoptosis and promotes tumor survival.[3][4] Consequently, the development of small molecule inhibitors targeting Bcl-2 is a key strategy in oncology drug discovery. Bcl-2-IN-19 (also referred to as compound 27) has been identified as a potent inhibitor of Bcl-2, demonstrating significant cytotoxic effects in breast cancer cell lines.[5] This technical guide provides a comprehensive overview of the known effects of this compound and its putative mechanism of action on mitochondrial outer membrane permeabilization. While direct experimental evidence on the specific effects of this compound on MOMP is not yet extensively published, this guide infers its mitochondrial effects based on its established role as a Bcl-2 inhibitor and the well-documented downstream consequences of Bcl-2 inhibition.
Core Mechanism of Bcl-2 and the Role of Inhibitors
The Bcl-2 family of proteins comprises both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, including Bax and Bak. In healthy cells, Bcl-2 sequesters pro-apoptotic proteins, preventing their activation and subsequent oligomerization at the mitochondrial outer membrane. Upon receiving an apoptotic stimulus, BH3-only proteins are activated and bind to Bcl-2, displacing the pro-apoptotic proteins. Freed Bax and Bak then oligomerize to form pores in the outer mitochondrial membrane, leading to MOMP. This permeabilization results in the release of apoptogenic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, which in turn activates the caspase cascade and executes apoptosis.
Bcl-2 inhibitors, such as this compound, function by mimicking the action of BH3-only proteins. They bind to the hydrophobic groove of Bcl-2, thereby preventing it from sequestering pro-apoptotic proteins. This leads to the liberation and activation of Bax and Bak, ultimately triggering MOMP and apoptosis.
This compound: Quantitative Data and In Silico Analysis
This compound has been identified as a potent downregulator of Bcl-2 gene expression and exhibits significant cytotoxicity against the MCF-7 human breast cancer cell line. The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| Bcl-2 Gene Expression Fold Change | MCF-7 | 256-fold downregulation | |
| Vina Score (Binding Affinity) | - | -9.6 kcal/mol |
Note: The Vina score is a computational prediction of binding affinity from molecular docking studies. Lower scores indicate higher predicted affinity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of Bcl-2-mediated apoptosis and a general workflow for assessing the effect of an inhibitor on mitochondrial outer membrane permeabilization.
Caption: Bcl-2 inhibition by this compound disrupts the sequestration of Bax/Bak, leading to MOMP.
References
- 1. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Interaction of Bcl-2 Inhibitors with BH3-Only Proteins
Disclaimer: Publicly available information on the specific inhibitor Bcl-2-IN-19 is limited, lacking detailed quantitative data and experimental protocols. Therefore, this guide utilizes the well-characterized, clinically approved, and highly selective Bcl-2 inhibitor, Venetoclax (ABT-199) , as a representative molecule. The principles, experimental methodologies, and interaction dynamics described herein are broadly applicable to potent Bcl-2 inhibitors and their interplay with the Bcl-2 family of proteins.
Executive Summary
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway and a validated therapeutic target in various malignancies. Its overexpression allows cancer cells to evade programmed cell death. Bcl-2 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, particularly the BH3-only proteins. Small molecule inhibitors that mimic the action of BH3-only proteins, such as Venetoclax, have emerged as a powerful therapeutic strategy. These inhibitors bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby initiating apoptosis. This guide provides a detailed technical overview of the interaction between Venetoclax and Bcl-2, with a focus on its relationship with BH3-only proteins. It includes quantitative binding data, detailed experimental protocols for assessing these interactions, and visualizations of the underlying molecular pathways and experimental workflows.
The Bcl-2 Family and the Apoptotic Switch
The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins, which can be categorized into three main factions:
-
Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1) prevent apoptosis by binding to and sequestering pro-apoptotic members.
-
Pro-apoptotic effector proteins: (e.g., BAX and BAK) are responsible for mitochondrial outer membrane permeabilization (MOMP), a key step in the apoptotic cascade.
-
Pro-apoptotic BH3-only proteins: (e.g., BIM, BID, PUMA, BAD, NOXA) act as sensors of cellular stress. Upon activation, they either directly activate BAX/BAK or inhibit the anti-apoptotic Bcl-2 proteins, thereby liberating the effector proteins.
In healthy cells, a delicate balance between these factions ensures cell survival. In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like Bcl-2.
Venetoclax: A Potent and Selective Bcl-2 Inhibitor
Venetoclax is a first-in-class, orally bioavailable small molecule that acts as a BH3 mimetic. It is highly selective for Bcl-2, binding with sub-nanomolar affinity to the BH3-binding groove of the protein.[1] This high selectivity spares other anti-apoptotic proteins like Bcl-xL, which is crucial for platelet survival, thus mitigating the thrombocytopenia associated with less selective inhibitors.[2]
Mechanism of Action
Venetoclax mimics the function of BH3-only proteins. By occupying the BH3-binding groove of Bcl-2, it displaces pro-apoptotic BH3-only proteins, such as BIM.[3][4] Once liberated, these activator proteins can then directly engage and activate the pro-apoptotic effector proteins BAX and BAK.[3] This leads to the oligomerization of BAX and BAK on the mitochondrial outer membrane, resulting in the formation of pores, MOMP, the release of cytochrome c into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptosis.
Quantitative Analysis of Venetoclax Interactions
The binding affinity of Venetoclax for various Bcl-2 family members has been quantified using various biophysical and biochemical assays. The following table summarizes key binding affinity data.
| Protein | Binding Affinity (Ki) | Assay Method | Reference |
| Bcl-2 | <0.01 nM | Not Specified | |
| Bcl-xL | 48 nM | Not Specified | |
| Bcl-w | 245 nM | Not Specified | |
| Mcl-1 | >444 nM | Not Specified |
Experimental Protocols
The characterization of the interaction between Bcl-2 inhibitors and Bcl-2 family proteins relies on robust and sensitive assay methodologies. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are two commonly employed techniques.
TR-FRET Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the target protein.
Principle: A terbium-labeled anti-tag antibody (donor) binds to a tagged Bcl-2 protein. A fluorescently labeled BH3 peptide (tracer/acceptor) binds to the BH3-binding groove of Bcl-2. When in close proximity, excitation of the terbium donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. A test compound that binds to the BH3-binding groove will displace the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT).
-
Dilute GST-tagged Bcl-2 protein and a fluorescein-labeled BIM BH3 peptide tracer to desired concentrations in the assay buffer.
-
Dilute a Terbium-labeled anti-GST antibody in the assay buffer.
-
Prepare a serial dilution of Venetoclax (or other test compounds) in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the GST-Bcl-2 protein solution to all wells.
-
Add 5 µL of a pre-mixed solution of the fluorescein-labeled BIM BH3 peptide tracer and the Terbium-labeled anti-GST antibody.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite at approximately 340 nm and measure emissions at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AlphaLISA Assay
This bead-based immunoassay measures the proximity of two molecules.
Principle: One antibody against Bcl-2 is conjugated to a Donor bead, and a biotinylated BH3 peptide is captured by a Streptavidin-coated Acceptor bead. When the Bcl-2 protein brings the Donor and Acceptor beads into close proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. A competitive inhibitor will disrupt the Bcl-2/BH3 peptide interaction, leading to a decrease in the AlphaLISA signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare AlphaLISA assay buffer.
-
Dilute recombinant Bcl-2 protein, biotinylated BIM BH3 peptide, and the test compound (Venetoclax) to the desired concentrations in the assay buffer.
-
Prepare a slurry of anti-Bcl-2 antibody-coated Donor beads and Streptavidin-coated Acceptor beads in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound or vehicle to the wells.
-
Add 5 µL of the recombinant Bcl-2 protein solution.
-
Add 5 µL of the biotinylated BIM BH3 peptide.
-
Incubate for 30-60 minutes at room temperature.
-
Add 10 µL of the mixed Donor and Acceptor bead slurry.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Signaling Pathway of Venetoclax Action
Caption: Mechanism of action of Venetoclax.
Experimental Workflow for TR-FRET Assay
Caption: TR-FRET competitive binding assay workflow.
Conclusion
The targeted inhibition of Bcl-2 by BH3 mimetics like Venetoclax represents a significant advancement in cancer therapy. Understanding the intricate interactions between these inhibitors and the Bcl-2 family of proteins, particularly the displacement of BH3-only proteins, is crucial for the development of next-generation therapeutics and for devising effective combination strategies to overcome resistance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate these critical molecular interactions. The continued exploration of the Bcl-2 pathway promises to yield further innovations in the treatment of cancer and other diseases characterized by apoptotic dysregulation.
References
- 1. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Technical Deep Dive into Bcl-2-IN-19: A Novel Benzimidazole Derivative Targeting Bcl-2 in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bcl-2-IN-19, a novel and potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, identified as a promising therapeutic candidate for breast cancer. This document details the compound's mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Introduction: Targeting the Guardian of Cancer Cell Survival
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between pro-survival and pro-apoptotic members.[1] In many cancers, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins like Bcl-2, rendering cancer cells resistant to conventional therapies.[2] Consequently, inhibiting Bcl-2 has emerged as a validated therapeutic strategy.[3] this compound, a novel alkylsulfonyl benzimidazole (B57391) derivative, has been identified as a potent downregulator of Bcl-2 expression, demonstrating significant cytotoxic effects in breast cancer cells.[4]
Core Compound Details
This compound, also referred to as compound 27 in its discovery publication, is a synthetic small molecule with the following characteristics:
| Property | Value |
| Chemical Name | 1-(3,4-Difluorobenzyl)–2-(3,5-difluorophenyl)–5-(methylsulfonyl)–1H-benzo[d]imidazole |
| Molecular Formula | C₂₁H₁₄F₄N₂O₂S |
| Molecular Weight | 466.41 g/mol |
| Primary Target | B-cell lymphoma 2 (Bcl-2) |
| Therapeutic Area | Oncology, specifically breast cancer |
Mechanism of Action
This compound exerts its anticancer effects primarily through the significant downregulation of Bcl-2 gene expression.[5] This leads to a disruption of the anti-apoptotic defense of cancer cells, thereby promoting the intrinsic pathway of apoptosis. Molecular docking and dynamics simulations have further elucidated the direct interaction between this compound and the Bcl-2 protein, suggesting a high binding affinity and stable interaction within the protein's binding site.
Figure 1. Mechanism of action of this compound.
Quantitative Preclinical Data
The preclinical evaluation of this compound has yielded significant quantitative data regarding its efficacy and interaction with its target.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Result |
| MCF-7 | Human Breast Cancer | xCELLigence Real-Time Cell Analysis | Identified as one of the most potent cytotoxic derivatives in the series |
Table 2: Gene Expression Modulation by this compound in MCF-7 Cells
| Gene | Function | Fold Change in Expression |
| BCL-2 | Anti-apoptotic | 256-fold downregulation |
Table 3: Molecular Modeling of this compound Interaction with Bcl-2
| Parameter | Method | Result | Comparison |
| Binding Affinity | AutoDock Vina | Vina Score = -9.6 kcal/mol | Higher affinity than Vincristine (-6.7 kcal/mol) |
| Binding Stability | Molecular Dynamics Simulation | Stable interaction over 200 ns | N/A |
Detailed Experimental Protocols
The following are the detailed methodologies employed in the preclinical assessment of this compound.
Synthesis of this compound (Compound 27)
This compound was synthesized from N1–3,4-difluorobenzyl-4-(methylsulfonyl) benzene-1,2-diamine and sodium (3,5-difluorophenyl) (hydroxy)methanesulfonate. The resulting product was purified by column chromatography using an ethyl acetate/hexane (1:2) solvent system. The final product was characterized by Mass Spectrometry and NMR.
Cell Culture
The human breast cancer cell line MCF-7 was used for in vitro studies. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (xCELLigence Real-Time Cell Analysis)
The cytotoxic potential of this compound was determined using the xCELLigence system. This system measures changes in electrical impedance as cells proliferate and adhere to the microelectrodes in the wells of an E-plate. A decrease in impedance is indicative of cell death. MCF-7 cells were seeded in the E-plates and treated with varying concentrations of this compound. Cell index was monitored in real-time to determine the dose-dependent cytotoxic effects.
Figure 2. Workflow for cytotoxicity assessment.
Gene Expression Analysis (Quantitative Real-Time PCR)
MCF-7 cells were treated with this compound for a specified period. Total RNA was then extracted from the cells and reverse-transcribed into cDNA. Quantitative real-time PCR (qPCR) was performed using specific primers for the BCL-2 gene and a housekeeping gene for normalization. The relative expression of the BCL-2 gene was calculated using the comparative Ct method.
Molecular Docking
To predict the binding mode and affinity of this compound to the Bcl-2 protein, molecular docking studies were performed using AutoDock Vina. The crystal structure of the Bcl-2 protein was obtained from the Protein Data Bank. The ligand (this compound) was prepared for docking, and the docking simulation was run to identify the most favorable binding poses and to calculate the binding affinity (Vina score).
Molecular Dynamics Simulation
To assess the stability of the this compound and Bcl-2 protein complex, molecular dynamics simulations were conducted. The docked complex with the best binding affinity was used as the starting point for a 200-nanosecond simulation. The trajectory of the simulation was analyzed to evaluate the stability of the interaction over time.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for breast cancer through its potent downregulation of Bcl-2 expression and induction of cytotoxicity. The favorable in silico binding characteristics further support its mechanism of action. Future research should focus on in vivo efficacy studies in animal models of breast cancer to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. Further investigation into its selectivity for Bcl-2 over other anti-apoptotic family members would also be beneficial for predicting potential side effects and optimizing its therapeutic window. The promising preclinical data for this compound warrant its continued development as a potential novel cancer therapeutic.
References
An In-depth Technical Guide on the Core of Bcl-2 Inhibition in Hematological Malignancies Research
A comprehensive analysis of the therapeutic potential and preclinical evaluation of B-cell lymphoma 2 (Bcl-2) inhibitors, with a focus on the well-characterized compound Venetoclax, for researchers, scientists, and drug development professionals.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for normal tissue homeostasis and a key defense against oncogenesis.[1] In many hematological malignancies, the overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2 itself, is a common mechanism for tumor cell survival and resistance to conventional therapies.[2][3] This has made the targeted inhibition of Bcl-2 a highly attractive therapeutic strategy.[2] This technical guide provides an in-depth overview of the core principles of Bcl-2 inhibition in the context of hematological malignancies research. Due to the absence of publicly available data for a compound specifically named "Bcl-2-IN-19," this guide will utilize the extensive research and clinical data available for Venetoclax (ABT-199), the first FDA-approved selective Bcl-2 inhibitor, as a representative example to illustrate the key concepts, experimental methodologies, and data interpretation relevant to the study of this class of inhibitors.[1]
The Bcl-2 Signaling Pathway and Mechanism of Inhibition
The intrinsic apoptosis pathway is tightly regulated by a balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family.[4] Anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic "effector" proteins like BAX and BAK.[4] In response to cellular stress, pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, BAD) are activated. They can either directly activate BAX and BAK or bind to and inhibit the anti-apoptotic Bcl-2 family members, thus releasing BAX and BAK to oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[4]
Bcl-2 inhibitors, such as Venetoclax, are BH3 mimetics. They are small molecules designed to mimic the action of BH3-only proteins by binding with high affinity to the BH3-binding groove of anti-apoptotic proteins like Bcl-2.[5] This competitive inhibition displaces pro-apoptotic proteins, leading to the activation of BAX and BAK and the induction of apoptosis in cancer cells that are "primed for death" due to their high levels of both anti-apoptotic and sequestered pro-apoptotic proteins.[1]
Caption: Bcl-2 signaling pathway and the mechanism of action of Venetoclax.
Quantitative Data Presentation
The efficacy of Bcl-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cancer cell lines. This data is crucial for comparing the potency of different compounds and for selecting appropriate concentrations for in vitro experiments. The following table summarizes representative IC50 values for Venetoclax in a panel of hematological malignancy cell lines.
| Cell Line | Hematological Malignancy | Venetoclax IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | < 1 |
| MOLM-13 | Acute Myeloid Leukemia | 8 |
| HL-60 | Acute Promyelocytic Leukemia | > 10,000 |
| Toledo | Diffuse Large B-cell Lymphoma | 4 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 8 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 10 |
| Z-138 | Mantle Cell Lymphoma | < 1 |
| Granta-519 | Mantle Cell Lymphoma | 5 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of Bcl-2 inhibitors. Below are methodologies for key experiments commonly used in preclinical studies.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the effect of a Bcl-2 inhibitor on the viability of cancer cell lines.
Materials:
-
Hematological cancer cell lines
-
Complete cell culture medium
-
Bcl-2 inhibitor (e.g., Venetoclax) dissolved in DMSO
-
96-well white-walled, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of the Bcl-2 inhibitor in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by a Bcl-2 inhibitor.
Materials:
-
Hematological cancer cell lines
-
Complete cell culture medium
-
Bcl-2 inhibitor (e.g., Venetoclax) dissolved in DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences)
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Bcl-2 inhibitor at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis: Gate on the cell population in the forward scatter vs. side scatter plot. Analyze the FITC (Annexin V) and PI fluorescence to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: A typical experimental workflow for the preclinical evaluation of a Bcl-2 inhibitor.
Resistance Mechanisms
Despite the success of Bcl-2 inhibitors, both intrinsic and acquired resistance can limit their efficacy.[1] Understanding these mechanisms is crucial for developing rational combination therapies and overcoming resistance.
Intrinsic Resistance:
-
Low Bcl-2 dependence: Tumors that are not highly dependent on Bcl-2 for survival will not respond to selective Bcl-2 inhibition.
-
High expression of other anti-apoptotic proteins: Overexpression of Mcl-1 or Bcl-xL can compensate for the inhibition of Bcl-2, preventing apoptosis.[6]
Acquired Resistance:
-
Mutations in Bcl-2: Mutations in the BH3-binding groove of Bcl-2 can reduce the binding affinity of inhibitors like Venetoclax.
-
Upregulation of other anti-apoptotic proteins: Cancer cells can adapt to Bcl-2 inhibition by increasing the expression of Mcl-1 or Bcl-xL.
-
Alterations in downstream apoptotic machinery: Defects in the function of BAX or BAK can prevent the execution of apoptosis even when Bcl-2 is inhibited.
Caption: Logical relationships of intrinsic and acquired resistance to Bcl-2 inhibitors.
Conclusion
Targeting the Bcl-2 pathway with selective inhibitors like Venetoclax has revolutionized the treatment landscape for several hematological malignancies.[5] A thorough understanding of the underlying biology, robust preclinical evaluation using standardized protocols, and an awareness of potential resistance mechanisms are paramount for the continued development of novel Bcl-2 inhibitors and their effective clinical application. This guide provides a foundational framework for researchers and drug developers working in this exciting and impactful area of cancer therapy.
References
- 1. BCL-2 inhibitors in hematological malignancies: biomarkers that predict response and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutics targeting Bcl-2 in hematological malignancies [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for Bcl-2-IN-19 In Vitro Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Bcl-2-IN-19, a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. The protocols outlined below are designed to assess the compound's mechanism of action and anti-cancer efficacy in relevant cell lines.
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for maintaining tissue homeostasis.[1] This family includes both anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins (such as BAX and BAK).[2][3] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance.
Bcl-2 inhibitors, also known as BH3 mimetics, are a therapeutic class designed to restore the apoptotic potential of cancer cells.[4][5] They function by mimicking the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic effector proteins like BAX and BAK, which can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization (MOMP). The subsequent release of cytochrome c into the cytoplasm initiates a caspase cascade, culminating in apoptosis.
Bcl-2 Signaling Pathway and Inhibition by this compound
Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from in vitro assays with a potent Bcl-2 inhibitor. These values should be determined experimentally for this compound.
| Assay Type | Cell Line | Parameter | Value |
| Cell Viability | Lymphoma Cell Line (e.g., Toledo) | IC50 (72h) | 10 - 100 nM |
| Leukemia Cell Line (e.g., MOLM-13) | IC50 (72h) | 50 - 500 nM | |
| Apoptosis Induction | Lymphoma Cell Line (e.g., Toledo) | % Apoptotic Cells (at 10x IC50, 24h) | 60 - 80% |
| Mitochondrial Depolarization | Leukemia Cell Line (e.g., MOLM-13) | % Cells with low ΔΨm (at 10x IC50, 24h) | 50 - 70% |
| Protein Expression | Lymphoma Cell Line (e.g., Toledo) | Cleaved PARP Induction (fold change, 24h) | 5 - 10 fold |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., Bcl-2 dependent lymphoma or leukemia lines)
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTS or MTT reagent
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for desired time points (e.g., 24, 48, 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of the compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC and Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V- and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V- and PI-positive
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
JC-1 is a cationic dye that indicates mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
Materials:
-
Treated and control cells
-
JC-1 staining solution
-
Assay Buffer
-
Flow cytometer or fluorescence microscope
Protocol:
-
Harvest cells after treatment with this compound.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with Assay Buffer.
-
Analyze by flow cytometry or fluorescence microscopy.
-
Healthy cells (high ΔΨm): JC-1 forms aggregates that fluoresce red.
-
Apoptotic cells (low ΔΨm): JC-1 remains as monomers and fluoresces green.
-
Quantify the change in mitochondrial membrane potential by the ratio of red to green fluorescence.
-
Western Blot Analysis for Apoptosis Markers
This technique detects changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-BAX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated and control cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin). An increase in cleaved PARP and cleaved Caspase-3 indicates apoptosis induction.
Experimental Workflow for In Vitro Assessment
Caption: General workflow for the in vitro evaluation of this compound.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. onclive.com [onclive.com]
Application Notes and Protocols for Bcl-2-IN-19 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-19 is a potent small molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1] The overexpression of anti-apoptotic Bcl-2 family proteins is a hallmark of many cancers, enabling malignant cells to evade programmed cell death and contributing to tumor progression and therapeutic resistance. Bcl-2 inhibitors like this compound represent a targeted therapeutic strategy to restore the apoptotic potential of cancer cells.[2]
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. While specific quantitative data and established protocols for this compound are not extensively available in peer-reviewed literature, the following information is based on the known mechanisms of potent Bcl-2 inhibitors and provides a robust framework for its application and evaluation. The protocols and data presented for well-characterized Bcl-2 inhibitors such as Navitoclax (ABT-263) and Venetoclax (ABT-199) can serve as a valuable starting point for experiments with this compound.
Mechanism of Action
This compound functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins (e.g., BIM, BAD, PUMA).[2] In cancer cells overexpressing Bcl-2, these pro-apoptotic proteins are sequestered by Bcl-2, preventing them from activating the effector proteins BAX and BAK. By binding to the BH3-binding groove of Bcl-2, this compound disrupts this interaction, leading to the release of pro-apoptotic proteins. The liberated BAX and BAK can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][4]
Caption: Signaling pathway of Bcl-2 inhibition by this compound.
Data Presentation
The following tables summarize representative quantitative data for the well-characterized Bcl-2 inhibitors Navitoclax (ABT-263) and Venetoclax (ABT-199). These values can be used as a reference for designing dose-response experiments with this compound.
Table 1: Representative IC50 Values of Navitoclax (ABT-263) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H146 | Small Cell Lung Cancer | 0.110 | |
| H889 | Small Cell Lung Cancer | <0.400 | |
| H1963 | Small Cell Lung Cancer | <0.400 | |
| H1417 | Small Cell Lung Cancer | <0.400 | |
| Calu-1 | Non-Small Cell Lung Cancer | 0.83 | |
| Calu-3 | Non-Small Cell Lung Cancer | 1.71 | |
| HUVEC | Normal Endothelial Cells | 0.91 (24h), 0.72 (48h), 0.12 (72h) |
Table 2: Representative IC50 Values of Venetoclax (ABT-199) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | 0.600 | |
| MOLM-13 | Acute Myeloid Leukemia | 0.200 | |
| ML-2 | Acute Myeloid Leukemia | 0.100 | |
| SKM-1 | Acute Myeloid Leukemia | 1.0 | |
| HL-60 | Acute Myeloid Leukemia | 1.6 | |
| CHP126 | Neuroblastoma | 0.010 - 0.210 | |
| KCNR | Neuroblastoma | 0.010 - 0.210 | |
| SJNB12 | Neuroblastoma | 0.010 - 0.210 | |
| A549 | Non-Small Cell Lung Cancer | 1.5 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.
Caption: General experimental workflow for evaluating this compound.
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A vehicle control (DMSO) at the same final concentration should be included.
-
Remove the old medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bak, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the changes in protein expression relative to the loading control (e.g., β-actin).
Disclaimer
The information provided in these application notes is intended for research use only by qualified professionals. While based on established scientific principles for Bcl-2 inhibitors, the specific performance of this compound may vary. It is the responsibility of the end-user to determine the suitability of this compound and these protocols for their specific research applications and to optimize experimental conditions accordingly.
References
Application Notes and Protocols for Bcl-2 Inhibitors in In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Bcl-2-IN-19" could not be specifically identified in publicly available literature. Therefore, these application notes utilize "Bcl-2-IN-12" as a representative example of a potent Bcl-2 inhibitor. The principles and protocols described herein are broadly applicable to other BH3 mimetics targeting the Bcl-2 protein.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway.[1][2] It is an anti-apoptotic protein that functions by sequestering pro-apoptotic proteins, thereby preventing programmed cell death.[3] In many forms of cancer, Bcl-2 is overexpressed, contributing to tumor cell survival and resistance to conventional therapies.[4] Small molecule inhibitors of Bcl-2, often referred to as BH3 mimetics, represent a promising class of targeted therapeutics. These inhibitors bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby initiating the apoptotic cascade.[5]
Bcl-2-IN-12 is a potent and selective small molecule inhibitor of the Bcl-2 protein. These application notes provide detailed protocols for the in vitro characterization of Bcl-2 inhibitors like Bcl-2-IN-12, including the assessment of their effects on cell viability and the induction of apoptosis.
Mechanism of Action
Bcl-2 inhibitors function by mimicking the action of BH3-only proteins, which are the natural antagonists of anti-apoptotic proteins like Bcl-2. By binding to the hydrophobic groove on the Bcl-2 protein, these inhibitors prevent Bcl-2 from sequestering pro-apoptotic effector proteins such as Bax and Bak. The released Bax and Bak can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a critical point of no return in the apoptotic process, as it allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytochrome c then contributes to the formation of the apoptosome and the activation of caspases, which are the executioners of apoptosis.
Figure 1: Simplified Bcl-2 signaling pathway and the mechanism of Bcl-2 inhibitors.
Quantitative Data Summary
The inhibitory activity of Bcl-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This value represents the concentration of the inhibitor required to reduce a biological process (e.g., cell viability) by 50%. The IC50 values for Bcl-2-IN-12 and other representative Bcl-2 inhibitors are summarized in the table below. It is important to note that these values can vary depending on the specific experimental conditions, such as cell density and incubation time.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Bcl-2-IN-12 | MCF-7 | Breast Cancer | 6 |
| PC-3 | Prostate Cancer | 6 | |
| HepG2 | Liver Cancer | 6 | |
| Venetoclax (ABT-199) | CHP126 | Neuroblastoma | 10-210 |
| KCNR | Neuroblastoma | 10-210 | |
| SJNB12 | Neuroblastoma | 10-210 |
Experimental Protocols
A general workflow for the in vitro evaluation of a Bcl-2 inhibitor involves determining its effect on cell viability and its ability to induce apoptosis.
Figure 2: A generalized experimental workflow for the in vitro validation of a novel Bcl-2 inhibitor.
Protocol 1: Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Bcl-2-IN-12 (or other Bcl-2 inhibitor) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the Bcl-2 inhibitor in complete cell culture medium. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 1 µM). Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the Bcl-2 inhibitor at desired concentrations (e.g., 1x, 5x, and 10x the determined IC50) for an optimized time period (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the levels of key apoptosis-related proteins, such as cleaved caspase-3 and members of the Bcl-2 family.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the Bcl-2 inhibitor, harvest, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent IC50 values | Cell line contamination (mycoplasma or cross-contamination), variation in cell passage number or density, inconsistent incubation conditions. | Regularly authenticate cell lines and test for mycoplasma. Use cells within a consistent passage range and seed at a uniform density. Ensure consistent incubator conditions. |
| Low level of apoptosis | Cell line is not dependent on Bcl-2 for survival (may depend on Mcl-1 or Bcl-xL), compound instability. | Profile the expression of Bcl-2 family proteins in your cell line. Consider combination therapies. Verify compound integrity and storage conditions. |
| High background apoptosis in controls | Unhealthy cells, vehicle toxicity, suboptimal culture conditions. | Ensure cells are in the logarithmic growth phase. Use a non-toxic concentration of the vehicle (e.g., ≤ 0.1% DMSO). Maintain optimal cell culture conditions. |
References
Application Notes and Protocols for Bcl-2-IN-19: A Potent Inducer of Apoptosis in Cancer Cell Lines
For Research Use Only.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, are frequently overexpressed in various cancers, contributing to tumor progression and resistance to conventional therapies.[3] This overexpression allows cancer cells to evade programmed cell death, a hallmark of cancer. Consequently, the development of small molecule inhibitors that target these anti-apoptotic proteins has become a promising therapeutic strategy.[1][4] These inhibitors, often referred to as BH3 mimetics, bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby triggering the apoptotic cascade.[5][6]
Bcl-2-IN-19 is a potent Bcl-2 inhibitor developed for targeting breast cancer. While this compound is commercially available for research purposes, detailed public data on its biological activity and specific protocols for its use are limited. Therefore, this document will provide comprehensive application notes and detailed experimental protocols using the well-characterized, FDA-approved Bcl-2 inhibitor, Venetoclax (B612062) (ABT-199) , as a representative example. The principles and methodologies described herein are broadly applicable to the study of this compound and other novel Bcl-2 inhibitors.
Mechanism of Action of Bcl-2 Inhibitors
In healthy cells, a delicate balance between pro-apoptotic (e.g., Bax, Bak, Bim, Bad, Puma) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins determines cell fate.[7][8] Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic "BH3-only" proteins and the effector proteins Bax and Bak, preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP).[7][9] In cancer cells with Bcl-2 overexpression, this balance is shifted towards survival.
Bcl-2 inhibitors like Venetoclax act as BH3 mimetics. They bind with high affinity to the hydrophobic groove of Bcl-2, displacing pro-apoptotic BH3-only proteins like Bim.[6] This releases the "activator" BH3-only proteins, which can then directly activate the pro-apoptotic effector proteins Bax and Bak.[8][10] Activated Bax and Bak oligomerize in the mitochondrial outer membrane, leading to MOMP and the release of cytochrome c into the cytoplasm.[6][10] Cytochrome c then initiates the caspase cascade, culminating in the activation of executioner caspases (e.g., Caspase-3) and the dismantling of the cell through apoptosis.[6][11]
Figure 1: Mechanism of Action of Bcl-2 Inhibitors.
Quantitative Data: In Vitro Efficacy of Venetoclax (ABT-199)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Venetoclax in various cancer cell lines, demonstrating its efficacy in inducing cell death.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | ~2.5 | 48 | [6][12] |
| MOLM-13 | Acute Myeloid Leukemia | ~5 | 48 | [6][12] |
| MV4-11 | Acute Myeloid Leukemia | ~8 | 48 | [12] |
| THP-1 | Acute Myeloid Leukemia | ~10 | 48 | [6][12] |
| WSU-FSCCL | Follicular Lymphoma | ~15 | 72 | [13][14] |
| FC-TxFL2 | Follicular Lymphoma | ~20 | 72 | [13][14] |
| A549 | Non-Small Cell Lung Cancer | 1500 | Not Specified | [1] |
| Renal Cancer Cell Lines (Average) | Renal Cancer | 2600 | 48 | [1] |
| Breast Cancer Cell Lines (Average) | Breast Cancer | 2770 | 48 | [1] |
Note: IC50 values can vary depending on the experimental conditions, including the specific assay used and the incubation time.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a Bcl-2 inhibitor like this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the Bcl-2 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Bcl-2 inhibitor (e.g., Venetoclax) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Bcl-2 inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[8][15]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the Bcl-2 inhibitor.
Materials:
-
Cancer cell lines
-
6-well plates
-
Bcl-2 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Bcl-2 inhibitor and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.[3]
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[9]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, Bak, and cleaved Caspase-3, after treatment with the Bcl-2 inhibitor.
Materials:
-
Cancer cell lines
-
6-well plates
-
Bcl-2 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bak, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[2] β-actin is commonly used as a loading control to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a novel Bcl-2 inhibitor.
Figure 2: Experimental Workflow for Bcl-2 Inhibitor Evaluation.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to investigate the pro-apoptotic effects of Bcl-2 inhibitors like this compound in cancer cell lines. By employing these standardized assays, researchers can effectively characterize the potency and mechanism of action of novel Bcl-2 targeted therapies, contributing to the development of more effective cancer treatments. It is recommended to optimize these protocols for specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. broadpharm.com [broadpharm.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. Acquired resistance to venetoclax (ABT-199) in t(14;18) positive lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: HTRF Assay for Bcl-2-IN-19 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway and a validated target for cancer therapy.[1][2] Overexpression of Bcl-2 is a hallmark of various malignancies, where it sequesters pro-apoptotic proteins, thereby preventing programmed cell death.[3] Small molecule inhibitors that disrupt the interaction between Bcl-2 and its pro-apoptotic binding partners can restore the apoptotic signaling cascade in cancer cells.
Bcl-2-IN-19 is a small molecule inhibitor designed to target Bcl-2. Validating the on-target activity of such inhibitors is a critical step in the drug discovery process. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive assay technology well-suited for this purpose.[4] HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, minimizing background fluorescence and making it ideal for high-throughput screening and compound characterization.[5]
This application note provides a detailed protocol for utilizing an HTRF assay to validate the inhibitory activity of this compound on the Bcl-2/Bim interaction. It includes a description of the assay principle, a step-by-step experimental protocol, and a representative data analysis workflow.
Bcl-2 Signaling Pathway and Inhibitor Mechanism of Action
The Bcl-2 family of proteins comprises both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bim, Bad, Puma) members. In healthy cells, a delicate balance between these proteins maintains cellular homeostasis. In many cancers, this balance is shifted towards survival due to the overexpression of anti-apoptotic proteins like Bcl-2. Bcl-2 sequesters pro-apoptotic "BH3-only" proteins such as Bim, preventing them from activating the effector proteins Bax and Bak. This inhibition of Bax and Bak prevents the permeabilization of the outer mitochondrial membrane, a key commitment step in the intrinsic apoptotic pathway.
Bcl-2 inhibitors, like this compound, are designed to mimic the BH3 domain of pro-apoptotic proteins. They bind to the hydrophobic groove of Bcl-2, displacing the sequestered BH3-only proteins. The released pro-apoptotic proteins are then free to activate Bax and Bak, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.
HTRF Assay Principle
The HTRF assay for Bcl-2 inhibition is a competitive binding assay. It utilizes a tagged recombinant Bcl-2 protein and a biotinylated peptide derived from the BH3 domain of a pro-apoptotic partner, such as Bim. A long-lifetime europium cryptate donor is conjugated to an antibody that recognizes the tag on Bcl-2, and an acceptor fluorophore (e.g., XL665) is conjugated to streptavidin, which binds to the biotinylated Bim peptide.
When Bcl-2 and the Bim peptide are in close proximity, excitation of the europium donor leads to FRET to the acceptor, resulting in a specific fluorescence emission at 665 nm. When an inhibitor like this compound is introduced, it competes with the Bim peptide for binding to Bcl-2. This disruption of the Bcl-2/Bim interaction separates the donor and acceptor, leading to a decrease in the FRET signal. The magnitude of this decrease is proportional to the inhibitory activity of the compound.
References
- 1. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Comprehensive analysis of Bcl-2 family protein overexpression in chimeric antigen receptor (CAR) T cells alone and in combination with BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Determining Bcl-2-IN-19 Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for the determination of the cytotoxic effects of Bcl-2-IN-19, a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.
Introduction
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 promoting cell survival.[1][2] In many cancers, the overexpression of these anti-apoptotic proteins is a key mechanism for resisting programmed cell death, contributing to tumor progression and therapeutic resistance.[3][4] Small molecule inhibitors that target these proteins, such as this compound, are a promising class of anti-cancer therapeutics.
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO). The absorbance of the solubilized formazan solution is then measured spectrophotometrically, and the intensity of the purple color is directly proportional to the number of viable cells.
This document provides a detailed protocol for using the MTT assay to quantify the cytotoxic effects of this compound on cancer cell lines.
Mechanism of Action: Bcl-2 and this compound
The intrinsic apoptotic pathway is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic proteins, preventing the permeabilization of the outer mitochondrial membrane. Upon receiving an apoptotic stimulus, BH3-only proteins (a subclass of pro-apoptotic proteins) are activated. They bind to and neutralize the anti-apoptotic Bcl-2 proteins. This releases Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in programmed cell death.
Bcl-2 inhibitors, like this compound, are designed to mimic the action of BH3-only proteins. They bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic proteins. This frees Bax and Bak to initiate the apoptotic cascade.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS). Store protected from light at -20°C.
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the end of the experiment.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in a complete medium from your stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the drug.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Data Presentation
Quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| e.g., A549 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| e.g., MCF-7 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| e.g., HeLa | 24 | Data |
| 48 | Data | |
| 72 | Data |
Note: The IC50 values in this table are placeholders. Researchers should populate this table with their experimentally determined values.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents. | Use sterile techniques and fresh reagents. |
| Phenol (B47542) red in the medium. | Use phenol red-free medium. | |
| Low signal or poor formazan formation | Cell seeding density is too low. | Optimize cell seeding density. |
| Incubation time with MTT is too short. | Increase incubation time with MTT (up to 4 hours). | |
| Cells are not metabolically active. | Ensure cells are in the exponential growth phase. | |
| Inconsistent results | Uneven cell seeding. | Ensure a single-cell suspension before seeding. |
| Incomplete solubilization of formazan. | Mix thoroughly after adding the solubilization solution. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells or fill them with PBS. |
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may need to be adapted for specific experimental requirements.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with Bcl-2-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2][3] Anti-apoptotic members, such as Bcl-2, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[4][5] Small molecule inhibitors that target these anti-apoptotic proteins are a promising class of anti-cancer therapeutics. Bcl-2-IN-19 is a potent inhibitor of the Bcl-2 protein, designed to induce apoptosis in cancer cells, particularly breast cancer. By binding to Bcl-2, this compound disrupts its interaction with pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.
This document provides a detailed protocol for the induction of apoptosis in cancer cell lines using this compound and the subsequent analysis of apoptotic events using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between various cell populations:
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the nucleus.
By using both Annexin V and PI, we can distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Signaling Pathway of Bcl-2 Mediated Apoptosis
References
- 1. benchchem.com [benchchem.com]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Application Notes and Protocols for Co-immunoprecipitation with Bcl-2-IN-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process in cellular homeostasis and disease.[1] This protein family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bim, Bad).[2][3] The intricate balance of interactions between these proteins at the mitochondrial outer membrane dictates the cell's fate—survival or programmed cell death.[4] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins sequesters pro-apoptotic partners, leading to uncontrolled cell survival and resistance to therapies.[5]
Bcl-2-IN-19 is a small molecule inhibitor designed to function as a BH3 mimetic. These molecules mimic the binding of the BH3 domain of pro-apoptotic proteins to the hydrophobic groove of anti-apoptotic Bcl-2 family members. By competitively binding to Bcl-2, this compound disrupts the inhibitory sequestration of pro-apoptotic proteins, thereby liberating them to initiate the apoptotic cascade. Co-immunoprecipitation (Co-IP) is a powerful technique to study these protein-protein interactions and to elucidate the mechanism of action of inhibitors like this compound. This document provides detailed application notes and protocols for performing Co-IP experiments to investigate the effects of this compound on Bcl-2 protein complexes.
Signaling Pathway
The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins. In healthy cells, anti-apoptotic proteins like Bcl-2 bind to and sequester pro-apoptotic effector proteins such as Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. Upon receiving an apoptotic stimulus, BH3-only proteins (e.g., Bim, Bad, Puma) are activated. They can then bind to the anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic effectors. Liberated Bax and Bak can then oligomerize, forming pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis. This compound, as a BH3 mimetic, directly inhibits Bcl-2, thereby promoting the release of pro-apoptotic proteins and inducing cell death.
Caption: Bcl-2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Co-immunoprecipitation to Analyze the Disruption of Bcl-2/Bax Interaction by this compound
This protocol details the steps to investigate how this compound treatment affects the interaction between Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
Cell line expressing endogenous or overexpressed Bcl-2 and Bax
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or CHAPS) supplemented with protease and phosphatase inhibitor cocktails
-
Anti-Bcl-2 antibody (for immunoprecipitation)
-
Anti-Bax antibody (for Western blotting)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies for Western blotting
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a fraction of the lysate (e.g., 500 µg - 1 mg of total protein), add Protein A/G beads and the isotype control IgG.
-
Incubate for 1 hour at 4°C with gentle rotation to remove non-specifically binding proteins.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-Bcl-2 antibody (the amount may need to be optimized, typically 1-5 µg).
-
In a separate tube for a negative control, add the same amount of isotype control IgG to an equal amount of lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to each sample and incubate for an additional 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or using a magnetic rack.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Co-IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Centrifuge to pellet the beads and carefully transfer the supernatant (containing the immunoprecipitated proteins) to a new tube.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Bax overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the results. A decrease in the amount of co-immunoprecipitated Bax in the this compound treated sample compared to the control indicates disruption of the Bcl-2/Bax interaction.
-
Experimental Workflow Diagram
Caption: Co-immunoprecipitation Experimental Workflow.
Data Presentation
Quantitative analysis of the effects of this compound on protein-protein interactions can be determined using techniques such as single-molecule pull-down and co-immunoprecipitation, which can yield dissociation constants (Kd) and inhibitory constants (Ki). While specific quantitative data for this compound is not widely available in public literature, the following table provides a template for presenting such data. Researchers can populate this table with their own experimental findings.
| Target Interaction | Treatment | Dissociation Constant (Kd) | Inhibitory Constant (Ki) | Fold Change in Binding | Reference |
| Bcl-2 / Bax | Vehicle Control | Value | N/A | 1x | Internal |
| Bcl-2 / Bax | This compound | Value | Value | Value | Internal |
| Bcl-2 / Bak | Vehicle Control | Value | N/A | 1x | Internal |
| Bcl-2 / Bak | This compound | Value | Value | Value | Internal |
| Bcl-2 / Bim | Vehicle Control | Value | N/A | 1x | Internal |
| Bcl-2 / Bim | This compound | Value | Value | Value | Internal |
Note: "Value" should be replaced with experimentally determined numerical data. "Internal" refers to the researcher's own experimental data.
Conclusion
Co-immunoprecipitation is an invaluable tool for investigating the mechanism of action of Bcl-2 inhibitors like this compound. By following the detailed protocols outlined in these application notes, researchers can effectively study the disruption of Bcl-2 protein-protein interactions, providing crucial insights into the efficacy and specificity of such therapeutic agents. The provided templates for data presentation and diagrams for signaling pathways and experimental workflows offer a comprehensive framework for designing, executing, and interpreting these experiments.
References
- 1. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of the Bcl-2 Pathway Following Bcl-2-IN-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of the Bcl-2 inhibitor, Bcl-2-IN-19, on the Bcl-2 signaling pathway. The provided protocols and data presentation formats are designed to facilitate the accurate assessment of protein expression changes and pathway modulation.
Introduction to the Bcl-2 Pathway and this compound
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2][3] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Puma).[4][5][6] The balance between these opposing factions determines the cell's fate, with an overexpression of anti-apoptotic proteins often contributing to cancer cell survival and therapeutic resistance.[4][7][8]
This compound is a selective inhibitor of the Bcl-2 protein. It functions as a BH3 mimetic, binding to the hydrophobic groove of Bcl-2 and displacing pro-apoptotic BH3-only proteins.[9] This disruption liberates pro-apoptotic proteins like Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[9][10]
Western blot analysis is an essential technique to elucidate the mechanism of action of this compound by quantifying the expression levels of key Bcl-2 family proteins and downstream apoptotic markers.
Key Proteins in the Bcl-2 Pathway for Western Blot Analysis
-
Anti-apoptotic:
-
Bcl-2: The direct target of this compound. Its expression levels should be monitored to confirm target engagement, although the inhibitor's primary action is functional inhibition rather than degradation.
-
Bcl-xL and Mcl-1: Monitoring these proteins is crucial to assess potential resistance mechanisms, as their upregulation can compensate for Bcl-2 inhibition.
-
-
Pro-apoptotic:
-
Bax and Bak: These are the primary effectors of apoptosis. Their expression levels and activation state are key indicators of the pro-apoptotic signal.
-
Bad, Bim, Puma: These "BH3-only" proteins are upstream sensors of cellular stress and can be displaced from Bcl-2 by this compound.
-
-
Apoptosis Executioner:
-
Cleaved Caspase-3: A key downstream marker of apoptosis activation. An increase in the cleaved form of caspase-3 is a strong indicator of apoptotic cell death.
-
Experimental Workflow
The following diagram outlines the general workflow for the Western blot analysis of Bcl-2 pathway proteins after treatment with this compound.
Caption: Experimental workflow for Western blot analysis.
Bcl-2 Signaling Pathway
The following diagram illustrates the simplified Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: Bcl-2 pathway and inhibitor action.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line known to overexpress Bcl-2) at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis if available (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to observe both early and late apoptotic events.
Protein Extraction
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a Bradford or BCA (Bicinchoninic acid) protein assay according to the manufacturer's instructions.
-
Normalization: Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies and re-probed. It is crucial to probe for a loading control (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the target protein band should be normalized to the intensity of the loading control band.
Table 1: this compound Dose-Response on Bcl-2 Pathway Protein Expression
| Treatment | Concentration (µM) | Bcl-2 (Fold Change vs. Control) | Bax (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.10 |
| This compound | 0.1 | 0.98 ± 0.06 | 1.15 ± 0.09 | 1.85 ± 0.15 |
| This compound | 1 | 0.95 ± 0.04 | 1.42 ± 0.11 | 4.50 ± 0.32 |
| This compound | 10 | 0.92 ± 0.07 | 1.88 ± 0.15 | 9.75 ± 0.68 |
Data are presented as mean ± SEM from three independent experiments. Fold change is relative to the vehicle control.
Table 2: Time-Course Effect of this compound (10 µM) on Bcl-2 Pathway Proteins
| Time (hours) | Bcl-2 (Fold Change vs. 0h) | Bax (Fold Change vs. 0h) | Cleaved Caspase-3 (Fold Change vs. 0h) |
| 0 | 1.00 ± 0.04 | 1.00 ± 0.07 | 1.00 ± 0.09 |
| 6 | 0.97 ± 0.05 | 1.25 ± 0.10 | 3.20 ± 0.25 |
| 12 | 0.94 ± 0.06 | 1.65 ± 0.13 | 7.80 ± 0.55 |
| 24 | 0.91 ± 0.08 | 1.95 ± 0.16 | 12.50 ± 0.90 |
Data are presented as mean ± SEM from three independent experiments. Fold change is relative to the 0-hour time point.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient transfer | Verify transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
Western blot analysis is a powerful tool for characterizing the molecular effects of Bcl-2 inhibitors like this compound. By following these detailed protocols and guidelines for data presentation, researchers can obtain reliable and reproducible results to advance the understanding of Bcl-2 pathway modulation in the context of drug development and cancer research.
References
- 1. Bcl-2 inhibits apoptosis by increasing the time-to-death and intrinsic cell-to-cell variations in the mitochondrial pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 6. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. Bcl-2 - Wikipedia [en.wikipedia.org]
- 9. onclive.com [onclive.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Combining Bcl-2 Inhibitors with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Note: A thorough search of publicly available scientific literature and databases did not yield specific information on a compound named "Bcl-2-IN-19." Therefore, this document provides a generalized framework, application notes, and protocols for the combination of a potent, selective Bcl-2 inhibitor with conventional chemotherapy agents. The principles and methodologies described are broadly applicable to the study of BH3 mimetics in combination therapies.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various cancers, contributing to tumor initiation, progression, and resistance to conventional therapies.[1][2] Bcl-2 inhibitors, also known as BH3 mimetics, represent a targeted therapeutic strategy that restores the apoptotic potential of cancer cells.[3][4] These agents function by binding to the BH3 groove of anti-apoptotic Bcl-2 proteins, thereby releasing pro-apoptotic proteins like BIM, which in turn activate BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent cell death.[5][6]
Combining Bcl-2 inhibitors with traditional chemotherapy agents offers a rational approach to enhance anti-tumor efficacy and overcome drug resistance.[1][3] Chemotherapy-induced cellular stress can upregulate pro-apoptotic BH3-only proteins, priming the cells for apoptosis. A Bcl-2 inhibitor can then lower the threshold for apoptosis induction, leading to synergistic cell killing.[6] This document provides detailed protocols for evaluating the synergistic effects of a Bcl-2 inhibitor in combination with other chemotherapy agents in cancer cell lines.
Data Presentation
The following tables provide a template for summarizing quantitative data from combination studies.
Table 1: Single Agent and Combination IC50 Values (72 hours)
| Cell Line | Treatment | IC50 (nM) |
| Cell Line A | Bcl-2 Inhibitor | Value |
| Chemotherapy Agent X | Value | |
| Bcl-2 Inhibitor + Chemotherapy Agent X (1:1 ratio) | Value | |
| Cell Line B | Bcl-2 Inhibitor | Value |
| Chemotherapy Agent X | Value | |
| Bcl-2 Inhibitor + Chemotherapy Agent X (1:1 ratio) | Value |
Table 2: Combination Index (CI) Values
The combination index (CI) is used to determine the nature of the drug interaction (synergism, additivity, or antagonism), calculated using the Chou-Talalay method.
| Cell Line | Drug Combination | Fa (Fraction Affected) | CI Value | Interpretation |
| Cell Line A | Bcl-2 Inhibitor + Agent X | 0.50 | Value | Synergism (CI < 0.9) |
| 0.75 | Value | Additivity (0.9 < CI < 1.1) | ||
| 0.90 | Value | Antagonism (CI > 1.1) | ||
| Cell Line B | Bcl-2 Inhibitor + Agent X | 0.50 | Value | |
| 0.75 | Value | |||
| 0.90 | Value |
Signaling Pathway and Experimental Workflow
Caption: The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins.
Caption: A typical experimental workflow for evaluating drug combinations.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a Bcl-2 inhibitor and a chemotherapy agent, alone and in combination, and to calculate IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Bcl-2 inhibitor (dissolved in DMSO)
-
Chemotherapy agent (dissolved in an appropriate solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Bcl-2 inhibitor and the chemotherapy agent in complete medium. For combination treatments, prepare solutions with a constant ratio of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or control medium (with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the drug treatments.
Materials:
-
Cancer cell lines
-
6-well plates
-
Bcl-2 inhibitor and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with the IC50 concentrations of the Bcl-2 inhibitor, chemotherapy agent, and their combination for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blot Analysis
Objective: To investigate the molecular mechanisms of apoptosis induction by examining the expression of key Bcl-2 family proteins and markers of apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
Bcl-2 inhibitor and chemotherapy agent
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-BIM, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.
Conclusion
The combination of Bcl-2 inhibitors with conventional chemotherapy is a promising strategy to enhance therapeutic efficacy and overcome resistance in various cancers. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of such combination therapies. Careful experimental design and data analysis, as exemplified here, are crucial for identifying synergistic interactions and elucidating the underlying molecular mechanisms. While the specific compound "this compound" is not documented, the principles and methods described are applicable to the broader class of Bcl-2 inhibitors and can guide further research in this important area of cancer drug development.
References
- 1. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bcl-2-IN-19 solubility issues and solutions
Welcome to the technical support center for Bcl-2-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, during the experimental use of this potent Bcl-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key anti-apoptotic protein that prevents the initiation of programmed cell death.[1][2][3][4] By binding to Bcl-2, this compound disrupts its function, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death. This makes it a valuable tool for cancer research and drug development.
Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?
A2: Like many small molecule inhibitors, this compound is likely a hydrophobic compound with limited aqueous solubility. For initial stock solutions, organic solvents are recommended. The most common solvent for such compounds is dimethyl sulfoxide (B87167) (DMSO).[5][6] Ethanol can also be a suitable solvent.[5] It is crucial to use anhydrous, high-purity solvents to avoid introducing moisture, which can affect compound stability and solubility.[7]
Q3: My this compound precipitates when I dilute my DMSO stock solution into aqueous media (e.g., cell culture medium or PBS). How can I prevent this?
A3: This is a common issue arising from the poor aqueous solubility of the compound. Here are a few strategies to mitigate precipitation:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous media. Instead, perform serial dilutions in your culture medium.[7]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically ≤0.5%) to minimize solvent-induced artifacts and toxicity.[8]
-
Use of Excipients: For in vivo studies, co-solvents and excipients like PEG400, Tween 80, or carboxymethyl cellulose (B213188) (CMC-Na) can be used to improve solubility and stability in aqueous formulations.[8]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate that may form upon dilution.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[8] These aliquots should be stored at -20°C or -80°C for long-term stability.[8] Before use, thaw the aliquot at room temperature and ensure the solution is clear.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in initial solvent (e.g., DMSO). | 1. Solvent quality is poor (e.g., has absorbed water).2. Compound has degraded.3. Incorrect solvent used. | 1. Use fresh, anhydrous, high-purity DMSO.[7]2. Gentle warming (up to 45°C) or sonication may aid dissolution.3. Verify the recommended solvent from the supplier. |
| Precipitation observed in cell culture media after adding DMSO stock. | 1. The final concentration of this compound exceeds its aqueous solubility limit.2. Rapid change in solvent polarity. | 1. Lower the final working concentration of the inhibitor.2. Perform a stepwise dilution of the DMSO stock into the aqueous medium.[7]3. Ensure the final DMSO concentration is low (e.g., <0.5%).[8] |
| Inconsistent experimental results between replicates. | 1. Incomplete dissolution or precipitation of the compound.2. Degradation of the compound in solution. | 1. Visually inspect for any precipitate before adding to your assay.2. Prepare fresh dilutions from a stock solution for each experiment.3. Avoid prolonged storage of diluted aqueous solutions. |
| Reduced potency of the inhibitor in high-serum media. | 1. High serum protein binding reduces the free concentration of the inhibitor. | 1. Increase the concentration of this compound to compensate for protein binding.2. If possible, reduce the serum concentration in your media during the treatment period. |
This compound Solubility Data (Hypothetical)
Since specific public data for this compound is limited, the following table provides a template with hypothetical but realistic solubility values. Researchers should determine the actual solubility in their specific experimental conditions.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~10 mg/mL | May require gentle warming to fully dissolve. |
| Water | Insoluble | Not recommended for initial dissolution. |
| PBS (pH 7.4) | < 10 µg/mL | Expect very low solubility in aqueous buffers. |
| Cell Culture Media + 10% FBS | Variable | Solubility will be influenced by media components and serum proteins. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The formula is: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
Weigh the compound: Accurately weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, you can use a sonicator for 5-10 minutes or gently warm the solution to 37°C.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity (absorbance at ~600 nm) or a nephelometer
Procedure:
-
Prepare serial dilutions: In your 96-well plate, prepare a serial dilution of your 10 mM this compound stock solution in DMSO.
-
Dilute into PBS: Dilute each of the DMSO serial dilutions 100-fold into PBS (e.g., add 2 µL of DMSO stock to 198 µL of PBS). This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength between 500-700 nm. An increase in absorbance indicates the formation of a precipitate.
-
Determine Kinetic Solubility: The kinetic solubility is the highest concentration of the compound that remains in solution without a significant increase in turbidity.
Visualizations
Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for assessing the kinetic solubility of this compound.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing Bcl-2-IN-19 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively using Bcl-2-IN-19 in cell-based assays. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is a key anti-apoptotic protein that prevents programmed cell death (apoptosis) by sequestering pro-apoptotic proteins such as Bim, Bak, and Bax.[1][2] In many cancer cells, Bcl-2 is overexpressed, leading to enhanced survival and resistance to therapy.[1][3] this compound functions as a BH3 mimetic, binding to the hydrophobic groove of Bcl-2 and displacing the pro-apoptotic proteins.[1] This liberation of pro-apoptotic factors leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.[1][3]
Q2: Why is my cell line not responding to this compound treatment?
A2: There are several potential reasons for a lack of response to this compound, which can be categorized as either biological resistance or technical issues.
-
Biological Resistance:
-
High expression of other anti-apoptotic proteins: Cells may co-express other anti-apoptotic proteins like Mcl-1 or Bcl-xL, which can compensate for the inhibition of Bcl-2.[4]
-
Low or absent expression of pro-apoptotic effectors: The downstream mediators of apoptosis, BAX and BAK, are essential for Bcl-2 inhibitor efficacy. If your cell line has low or no expression of these proteins, apoptosis will not be induced.[4]
-
Mutations in Bcl-2 family proteins: Mutations in the BH3-binding groove of Bcl-2 can prevent the inhibitor from binding effectively.[4]
-
-
Technical Issues:
-
Suboptimal drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time too short to induce a significant apoptotic response.[4]
-
Incorrect assay timing: Apoptosis is a dynamic process. Measuring at a single, potentially suboptimal, time point might miss the peak of apoptosis.[4]
-
Cell line contamination: Mycoplasma contamination or cross-contamination with a resistant cell line can significantly alter experimental outcomes.[5]
-
Q3: How do I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration of this compound is cell-line specific and should be determined empirically. A dose-response experiment is recommended.
-
Recommendation: Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50).[1]
-
Positive Control: If possible, include a cell line known to be sensitive to Bcl-2 inhibitors as a positive control.[4]
Troubleshooting Guide
Issue 1: No or Low Apoptosis Detected
If you are not observing the expected level of apoptosis after treating your cells with this compound, consider the following troubleshooting steps.
-
Verify Bcl-2 Expression: Confirm that your target cell line expresses sufficient levels of Bcl-2. This can be done by Western blot or flow cytometry.[6][7]
-
Assess Expression of Other Bcl-2 Family Proteins: Evaluate the expression levels of other anti-apoptotic proteins (Mcl-1, Bcl-xL) and pro-apoptotic proteins (Bax, Bak).[4]
-
Optimize Concentration and Time: Perform a time-course experiment with a range of this compound concentrations to identify the optimal treatment conditions.[4]
-
Check for Cell Line Contamination: Regularly test your cell lines for mycoplasma contamination and authenticate their identity using methods like Short Tandem Repeat (STR) profiling.[5]
Issue 2: Inconsistent IC50 Values
Variability in IC50 values can be frustrating. Here are some common causes and solutions.
-
Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and media composition between experiments.
-
Reagent Stability: Prepare fresh working solutions of this compound from a validated stock for each experiment.
-
Assay-Specific Variability: Be mindful of the inherent variability of the assay being used (e.g., MTT, CellTiter-Glo). Ensure proper controls are included.
Quantitative Data
The following table summarizes the reported IC50 values for Bcl-2-IN-12, a compound analogous to this compound, in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 6 |
| PC-3 | Prostate Cancer | 6 |
| HepG2 | Liver Cancer | 6 |
Note: This data is for Bcl-2-IN-12 and is used as a proxy for this compound due to a lack of specific public data for the latter. Researchers should determine the IC50 for their specific cell line and conditions.[1]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the effect of this compound on cell viability.
-
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
3. Western Blot for Bcl-2 Family Proteins
This protocol is for assessing the expression levels of key apoptotic proteins.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., Bcl-2, Mcl-1, Bcl-xL, BAX, BAK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: Bcl-2 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BCL-2 regulated apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Bcl-2-IN-19 stability in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Bcl-2-IN-19 in cell culture media. As specific stability data for this compound is not publicly available, this resource offers general protocols and troubleshooting advice for assessing the stability of small molecule inhibitors in a cell culture environment.
Frequently Asked Questions (FAQs)
Q1: Why is it important to determine the stability of this compound in my cell culture experiments?
A1: Understanding the stability of this compound in your experimental setup is crucial for the accurate interpretation of results. If the compound degrades over the course of an experiment, the effective concentration exposed to the cells will decrease, potentially leading to a misinterpretation of its potency and efficacy. Stability studies help establish a true concentration-response relationship.[1]
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A2: Several factors can affect the stability of a small molecule inhibitor like this compound:
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[1]
-
pH: The typical pH of cell culture media (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.[1][2]
-
Media Components: Certain components in the media, such as amino acids (e.g., cysteine) or vitamins, could react with the compound.[3] Different base media like DMEM or RPMI-1640 have varying compositions that could interact with your compound.
-
Serum: Serum contains enzymes (e.g., esterases, proteases) that can metabolize compounds. However, serum proteins can also sometimes stabilize compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Light: Some compounds are light-sensitive and can degrade upon exposure to light.
Q3: My this compound appears to be losing activity over time in my cell-based assay. What could be the cause?
A3: Loss of activity can be due to several factors:
-
Chemical Degradation: The compound may be inherently unstable in the aqueous environment of the cell culture medium at 37°C.
-
Metabolism by Cells: If you are conducting your experiment in the presence of cells, they may metabolize the compound into an inactive form.
-
Binding to Plasticware: The compound may be binding to the plastic of the cell culture plates or pipette tips, reducing its effective concentration in the media.
-
Precipitation: The compound may be precipitating out of solution, especially at higher concentrations.
Q4: What is the recommended method for quantifying this compound in cell culture media to assess its stability?
A4: The gold standard for quantifying small molecules in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is another viable option if the compound has a suitable chromophore and you have access to the necessary equipment.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into tightly sealed vials to minimize contamination and evaporation, and stored at -20°C or -80°C. It is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the stability of this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation of this compound in cell culture medium. | The compound may be inherently unstable in aqueous solutions at 37°C. | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. |
| Components in the media may be reacting with the compound. | Analyze stability in different types of cell culture media to identify any specific reactive components. Test stability in media with and without serum. | |
| The pH of the media may be affecting stability. | Ensure the pH of the media is stable throughout the experiment. | |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. |
| Issues with the analytical method (e.g., HPLC-MS). | Validate the analytical method for linearity, precision, and accuracy. | |
| Incomplete solubilization of the compound. | Confirm the complete dissolution of the compound in the stock solution and media. | |
| This compound seems to disappear from the media, but no degradation products are detected. | The compound may be binding to the plastic of the cell culture plates or pipette tips. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware. |
| High cellular uptake. | Analyze cell lysates to determine the extent of cellular uptake. | |
| Compound precipitates after addition to the cell culture medium. | The compound has low aqueous solubility. | Perform a solubility test in the cell culture medium. Consider using a lower concentration or a different formulation if available. |
| The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to evaluate the chemical stability of this compound under typical cell culture conditions.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (e.g., HPLC-UV or LC-MS/MS)
-
Quenching solvent (e.g., cold acetonitrile)
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) and consistent across all samples.
-
Aliquot Samples: Dispense the working solution into sterile microcentrifuge tubes or wells of a multi-well plate, one for each time point.
-
Incubation: Place the samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis. The t=0 sample should be processed immediately after preparation.
-
Sample Processing: To stop any further degradation and precipitate proteins, add a cold quenching solvent (e.g., 3 volumes of acetonitrile) to the collected sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at t=0.
% Remaining = (Peak Area at time t / Peak Area at time 0) x 100
Visualizations
Caption: A workflow diagram for assessing the stability of a small molecule inhibitor.
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Caption: A simplified signaling pathway showing the action of this compound.
References
Bcl-2-IN-19 off-target effects investigation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating the potential off-target effects of Bcl-2-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor designed to specifically target the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein that promotes cell survival by sequestering pro-apoptotic proteins, such as BAX and BAK.[1][2][3] BH3 mimetic drugs like this compound bind to a hydrophobic groove on Bcl-2, preventing it from inhibiting its pro-apoptotic binding partners.[3] This releases the pro-apoptotic proteins, which can then trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death (apoptosis).[3][4]
Q2: My cells are not undergoing apoptosis after treatment with this compound. What are the potential reasons?
Several factors, categorized as biological resistance or experimental issues, could be responsible:
-
Biological Resistance:
-
High expression of other anti-apoptotic proteins: Many cancer cells co-express other anti-apoptotic proteins like Mcl-1 and Bcl-xL.[5] If these proteins are highly expressed, they can compensate for the inhibition of Bcl-2, continuing to sequester pro-apoptotic proteins and preventing apoptosis.[5][6]
-
Low or absent expression of BAX/BAK: BAX and BAK are the essential downstream effectors required for mitochondrial permeabilization.[7] If the cell line lacks sufficient expression of both BAX and BAK, the apoptotic pathway cannot be initiated, even with Bcl-2 inhibition.[5]
-
Mutations in Bcl-2 family proteins: Mutations in the binding groove of Bcl-2 can prevent the inhibitor from binding effectively. Similarly, mutations in BAX or BAK can prevent their oligomerization.[5][8]
-
-
Experimental Issues:
-
Compound Inactivity: Ensure a fresh stock of this compound is used and that the final concentration in the culture medium is correct.
-
Incorrect Assay Timing: Apoptosis is a dynamic process. A time-course experiment is recommended to capture the optimal window for detection, as markers can be transient.[5][9]
-
High Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing the free concentration of the compound available to enter the cell and engage its target.[10]
-
Q3: How can I confirm that this compound is engaging its target (Bcl-2) in my cells?
A Cellular Thermal Shift Assay (CETSA) is a method to verify target engagement in intact cells. This assay measures the change in thermal stability of a target protein upon ligand binding.[10] Successful binding of this compound to Bcl-2 will increase its stability at elevated temperatures. Co-immunoprecipitation (Co-IP) can also be used to show that this compound disrupts the interaction between Bcl-2 and pro-apoptotic partners like BIM.
Q4: What are the potential off-target effects of this compound?
While designed for Bcl-2, off-target activity is possible. This could include:
-
Binding to other Bcl-2 family members: The inhibitor may have some affinity for other anti-apoptotic proteins like Bcl-xL or Mcl-1. Inhibition of Bcl-xL, for example, is known to cause thrombocytopenia (low platelet count).[2]
-
Kinase inhibition: Small molecules can sometimes interact with the ATP-binding pocket of protein kinases, leading to unintended inhibition of signaling pathways.
-
Unintended gene silencing: Some compounds can have broader mechanisms of action, affecting gene expression unexpectedly.[11]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
Logical Diagram: Troubleshooting Lack of Apoptosis
Caption: Troubleshooting decision tree for lack of apoptosis.
Quantitative Data Summary
The following tables summarize key data points for this compound and provide guidance for troubleshooting.
Table 1: this compound Selectivity Profile (Illustrative Data)
This table shows the binding affinity (Ki) of this compound for various anti-apoptotic Bcl-2 family proteins. Lower Ki values indicate higher affinity.
| Target Protein | Binding Affinity (Ki, nM) | Selectivity vs. Bcl-2 |
| Bcl-2 | < 1 | - |
| Bcl-xL | 250 | >250-fold |
| Bcl-w | 1,200 | >1200-fold |
| Mcl-1 | > 5,000 | >5000-fold |
| Bfl-1/A1 | > 5,000 | >5000-fold |
Data is for illustrative purposes to demonstrate high selectivity for Bcl-2.
Table 2: Troubleshooting Unexpected Experimental Outcomes
| Observation | Potential Cause | Recommended Action |
| Reduced potency in high serum media | Serum Protein Binding: Inhibitor binds to proteins like albumin in FBS, reducing the free, active concentration.[10] | 1. Quantify the IC50 shift between low (0.5%) and high (10%) serum conditions. 2. Increase inhibitor concentration accordingly. 3. If possible, use serum-free or reduced-serum media during treatment.[10] |
| Cell death observed, but caspase assays are negative | Alternative Cell Death Pathway: The inhibitor may be inducing a non-apoptotic form of cell death (e.g., necroptosis). | 1. Measure markers of other cell death pathways. 2. Perform a TUNEL assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.[12] |
| Inconsistent results between experiments | Cell Health & Density: Over-confluent or unhealthy cells can respond differently to stimuli.[5] Compound Stability: Compound may be unstable in media over long incubation periods. | 1. Use healthy, log-phase cells for all experiments. 2. Test compound stability in media at 37°C over the experiment's duration. |
Signaling Pathway and Experimental Workflows
Diagram: Intrinsic Apoptosis Pathway and this compound Action
Caption: Mechanism of this compound in the intrinsic apoptosis pathway.
Diagram: Workflow for Investigating Off-Target Effects
Caption: Workflow for identifying off-target effects of this compound.
Experimental Protocols
Protocol 1: Western Blot for Bcl-2 Family Protein Expression
This protocol is used to determine the relative expression levels of anti-apoptotic (Bcl-2, Mcl-1, Bcl-xL) and pro-apoptotic (BAX, BAK, BIM) proteins in your cell line, which is critical for interpreting sensitivity to this compound.
Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Bcl-2, Mcl-1, Bcl-xL, BAX, BAK, BIM, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease/phosphatase inhibitors on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect bands using an ECL substrate and an imaging system.[5]
-
Analysis: Quantify band intensities and normalize to the loading control to compare protein expression levels across samples.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9]
Materials:
-
White-walled, 96-well microplates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of this compound and appropriate vehicle controls. Include a positive control (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, 24, 48 hours).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation & Measurement: Mix the contents on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Normalize the data to vehicle-treated control cells to determine the fold-increase in caspase activity.
Protocol 3: Kinase Profiling to Identify Off-Targets (Conceptual)
This protocol outlines the general approach for screening this compound against a broad panel of protein kinases to identify potential off-target interactions. This is typically performed as a service by specialized companies.
Principle: The assay measures the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.[13] Radiometric assays using ³³P-labelled ATP or fluorescence-based assays are common methods.[13]
General Workflow:
-
Compound Submission: Provide this compound at a specified concentration (e.g., 10 µM) for initial screening.
-
Primary Screen: The compound is tested against a large panel of purified, active kinases (e.g., >400 kinases) at a single concentration. The percent inhibition for each kinase is determined relative to a control.
-
Hit Identification: "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Dose-Response Confirmation: For each hit, a follow-up dose-response experiment is performed to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Analysis: The results provide a selectivity profile of the compound, highlighting any kinases that are potently inhibited. These potential off-targets should then be validated in cell-based assays to confirm their physiological relevance.[13]
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Why anti-Bcl-2 clinical trials fail: a solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Unintended target effect of anti-BCL-2 DNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
Technical Support Center: Overcoming Resistance to Bcl-2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Bcl-2 inhibitors, with a focus on overcoming resistance in cancer cells. While the principles discussed are broadly applicable to BH3 mimetics, this guide uses examples from well-studied Bcl-2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not responding to the Bcl-2 inhibitor. What are the possible reasons?
A1: Lack of response to a Bcl-2 inhibitor can stem from intrinsic or acquired resistance. Key factors include:
-
Low Bcl-2 Dependence: The cell line may not primarily rely on Bcl-2 for survival. Other anti-apoptotic proteins like Mcl-1 or Bcl-xL might be the dominant survival factors.
-
High Expression of Other Anti-Apoptotic Proteins: Overexpression of Mcl-1 or Bcl-xL can compensate for Bcl-2 inhibition, sequestering pro-apoptotic proteins and preventing apoptosis.[1][2]
-
Mutations in the Bcl-2 Family:
-
Bcl-2 Mutations: Mutations in the BH3-binding groove of Bcl-2 can prevent the inhibitor from binding effectively.
-
BAX/BAK Mutations: Mutations in the pro-apoptotic effector proteins BAX and BAK can impair their ability to oligomerize and permeabilize the mitochondrial membrane, a crucial step for apoptosis.
-
-
Low Expression of Pro-Apoptotic Proteins: Insufficient levels of pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, NOXA) or the effector proteins BAX and BAK can lead to a failure to initiate apoptosis.
-
Drug Efflux: Increased activity of multidrug resistance pumps can reduce the intracellular concentration of the inhibitor.
Q2: How can I determine if my cell line is dependent on Bcl-2 for survival?
A2: Several experimental approaches can help determine Bcl-2 dependence:
-
Western Blot Analysis: Assess the baseline protein levels of Bcl-2 family members (Bcl-2, Mcl-1, Bcl-xL, BAX, BAK, BIM). High Bcl-2 and BIM levels may indicate a "primed" state for apoptosis upon Bcl-2 inhibition.
-
BH3 Profiling: This functional assay measures the sensitivity of mitochondria to a panel of BH3 peptides. A strong apoptotic response to peptides that specifically antagonize Bcl-2 suggests Bcl-2 dependence.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Bcl-2 and observe the impact on cell viability. A significant decrease in viability upon Bcl-2 knockdown indicates dependence.
Q3: What are the primary strategies to overcome resistance to Bcl-2 inhibitors?
A3: The most effective strategy is typically combination therapy that targets the identified resistance mechanism:
-
Co-inhibition of other anti-apoptotic proteins: If resistance is due to Mcl-1 or Bcl-xL upregulation, combining the Bcl-2 inhibitor with an Mcl-1 inhibitor (e.g., S63845) or a Bcl-xL inhibitor can be highly synergistic.[3][4][5]
-
Induction of pro-apoptotic proteins: Certain chemotherapeutic agents or targeted therapies can increase the expression of pro-apoptotic BH3-only proteins, thereby sensitizing the cells to Bcl-2 inhibition.
-
Direct activation of BAX/BAK: Novel agents that directly activate BAX or BAK can bypass the need to displace them from anti-apoptotic proteins.
Troubleshooting Guides
Problem 1: No significant increase in apoptosis observed after treatment with a Bcl-2 inhibitor.
| Possible Cause | Troubleshooting Step |
| Cell line is not Bcl-2 dependent. | Perform Western blot for Bcl-2 family proteins and BH3 profiling to assess dependence. |
| Upregulation of Mcl-1 or Bcl-xL. | Analyze Mcl-1 and Bcl-xL protein levels by Western blot. Test a combination with an Mcl-1 or Bcl-xL inhibitor. |
| Ineffective drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Low expression of BAX/BAK. | Check BAX and BAK protein levels. If both are absent, the intrinsic apoptotic pathway is non-functional. |
| Technical issues with apoptosis assay. | Ensure proper controls are included. For Annexin V/PI staining, use fresh reagents and appropriate compensation for flow cytometry. For caspase assays, ensure the correct assay time point. |
Problem 2: Development of acquired resistance after initial sensitivity to a Bcl-2 inhibitor.
| Possible Cause | Troubleshooting Step |
| Emergence of Bcl-2 mutations. | Sequence the Bcl-2 gene in the resistant cell line to identify mutations in the BH3-binding groove. |
| Clonal selection of a subpopulation with a different survival dependency. | Perform single-cell analysis or re-characterize the resistant population for its dependence on other anti-apoptotic proteins. |
| Dynamic changes in protein expression. | Use quantitative proteomics to compare the proteomes of sensitive and resistant cells to identify upregulated survival pathways.[6] |
Quantitative Data Summary
Table 1: Examples of Acquired Resistance to Bcl-2 Inhibitors in B-cell Acute Lymphoblastic Leukemia Cell Line RS4;11
| Cell Line | Inhibitor | Resistance Index (RI) |
| RS4;11/Nav | Navitoclax | 328.66 ± 47.38 |
| RS4;11/Ven | Venetoclax (B612062) | 2894.03 ± 300.31 |
Data adapted from a study on the establishment of Bcl-2 inhibitor-resistant B-ALL cell lines. The resistance index is the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.[7]
Table 2: Synergistic Effect of Combined Bcl-2 and Mcl-1 Inhibition in Melanoma Cell Lines (48h treatment)
| Cell Line | ABT-199 (1µM) % Viability | S63845 (1µM) % Viability | Combination % Viability |
| M370 | ~95% | ~90% | ~20% |
| M397 | ~100% | ~98% | ~30% |
| M405 | ~90% | ~85% | ~15% |
Data are estimations based on graphical representations from a study on the efficacy of combined BH3 mimetics in melanoma.[3]
Experimental Protocols
Protocol 1: Generation of a Bcl-2 Inhibitor-Resistant Cell Line
-
Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the Bcl-2 inhibitor using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Low-Dose Exposure: Continuously expose the parental cells to the Bcl-2 inhibitor at a concentration of approximately IC20-IC30.
-
Gradual Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of the inhibitor in a stepwise manner. Allow the cells to adapt and recover at each new concentration.
-
Establishment of Resistant Clones: After several months of continuous culture with increasing drug concentrations, the surviving cell population will be significantly more resistant. Isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization of Resistance: Confirm the resistant phenotype by re-determining the IC50 of the resistant clones and comparing it to the parental line. The resistance index (RI) can be calculated as IC50(resistant) / IC50(parental).[7][8]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Bcl-2/BIM Interaction
-
Cell Lysis: Treat cells with the Bcl-2 inhibitor or vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer (e.g., CHAPS-based buffer) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Bcl-2 overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Bcl-2 and BIM to detect their interaction. A decrease in the amount of BIM co-immunoprecipitated with Bcl-2 in the inhibitor-treated sample indicates disruption of the interaction.[9][10]
Visualizations
Caption: The intrinsic apoptosis pathway and the mechanism of action of a Bcl-2 inhibitor.
Caption: A logical workflow for troubleshooting Bcl-2 inhibitor resistance.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneously Inhibiting BCL2 and MCL1 Is a Therapeutic Option for Patients with Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proteomic analysis of Bcl-2 regulation of cell cycle arrest: insight into the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Establishment of BCL-2 Inhibitors-Resistant B-cell Acute Lymphoblastic Leukemia Cell Lines and Study on Their Resistance Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Bcl-2-IN-19 and serum protein binding interference.
Disclaimer: This technical support center provides general guidance on troubleshooting potential interference from serum protein binding for small molecule inhibitors of the Bcl-2 pathway. The information provided is based on established principles for similar compounds and may not be specific to Bcl-2-IN-19. Researchers are advised to perform their own validation experiments.
Troubleshooting Guides
Researchers using this compound in cell-based assays containing serum, such as Fetal Bovine Serum (FBS), may encounter discrepancies between its potency in biochemical versus cellular environments. This is often attributable to the inhibitor binding to serum proteins, primarily albumin, which reduces the free concentration of the compound available to engage its target, Bcl-2.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Reduced potency (higher IC50) in cell-based assays compared to biochemical assays. | High serum protein binding of this compound. | 1. Perform an IC50 shift assay: Systematically vary the concentration of serum (e.g., 0%, 1%, 5%, 10% FBS) in your cell-based assay to quantify the impact of serum proteins on the IC50 value. 2. Determine the fraction of unbound drug (fu): Use techniques like equilibrium dialysis or rapid equilibrium dialysis (RED) to measure the percentage of this compound that does not bind to serum proteins. 3. Use serum-free or low-serum media: If compatible with your cell line, adapting cells to grow in low-serum or serum-free conditions can mitigate the interference. |
| High variability in experimental results. | Inconsistent serum batches or handling. | 1. Use a single, qualified batch of serum: For a series of experiments, use the same lot of FBS to minimize variability. 2. Heat-inactivate serum consistently: If heat inactivation is part of your protocol, ensure the temperature and duration are consistent across batches. |
| Complete loss of activity in the presence of serum. | Extremely high serum protein binding. | 1. Increase the concentration of this compound: Titrate the inhibitor to higher concentrations in the presence of serum to overcome the binding effect. 2. Consider alternative in vitro models: Explore 3D cell culture models or spheroid assays that may better mimic in vivo conditions and provide more relevant data. |
Experimental Protocols
Protocol: IC50 Shift Assay to Assess Serum Protein Binding Interference
This protocol provides a framework for quantifying the effect of serum proteins on the potency of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest (e.g., a breast cancer cell line)
-
Complete growth medium (with and without various concentrations of FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
96-well clear or white-walled microplates (depending on the readout)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in their complete growth medium (containing your standard FBS concentration).
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in serum-free medium and in media containing different concentrations of FBS (e.g., 1%, 5%, 10%). It is recommended to prepare these dilutions at 2x the final desired concentration.
-
-
Treatment:
-
Remove the seeding medium from the cells.
-
Add the prepared 2x this compound dilutions to the corresponding wells.
-
Include vehicle controls (DMSO) for each serum concentration.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell line and the expected mechanism of action of the inhibitor (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the dose-response curves for each serum concentration and calculate the IC50 values.
-
A rightward shift in the IC50 curve with increasing serum concentration indicates serum protein binding.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound less effective in my cell culture experiments than in my enzymatic assays?
A1: This is a common observation for small molecule inhibitors and is often due to serum protein binding. In enzymatic assays, which are typically performed in a simplified buffer system, this compound is fully available to bind to its target. However, in cell culture media containing serum, proteins like albumin can bind to the inhibitor, reducing its free concentration and thus its apparent potency.
Q2: What is an "IC50 shift" and what does it tell me?
A2: An IC50 shift is the change in the half-maximal inhibitory concentration (IC50) of a compound when the assay conditions are altered, in this case, by the addition of serum. A rightward shift (higher IC50) in the presence of serum is a strong indicator of serum protein binding. The magnitude of the shift can provide a qualitative measure of the extent of this binding.
Q3: How can I accurately determine the unbound fraction of this compound?
A3: The most common and accepted method is equilibrium dialysis. In this technique, a semi-permeable membrane separates a chamber containing the inhibitor in a protein-containing solution (like plasma or a serum solution) from a chamber with a protein-free buffer. At equilibrium, the concentration of the free inhibitor will be the same on both sides of the membrane, allowing for the calculation of the unbound fraction.
Q4: Can I predict the serum protein binding of this compound based on its chemical structure?
A4: While the exact chemical structure of this compound is not publicly available, general physicochemical properties of a molecule can provide clues. Lipophilic (fat-soluble) compounds tend to have higher serum protein binding. Computational models can predict protein binding based on a compound's structure, but these are predictions and should be confirmed experimentally.
Q5: Are there any alternatives to using serum in my cell culture experiments?
A5: Yes, several options exist, although their suitability depends on your specific cell line and experimental goals. You can try to adapt your cells to grow in low-serum (e.g., 1-2% FBS) or serum-free media. There are also commercially available serum-free media formulations for many common cell lines.
Visualizations
Bcl-2 Signaling Pathway and Inhibitor Action
Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Serum Protein Binding
Navigating Inconsistent Results with Bcl-2-IN-19: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting inconsistent experimental results obtained with Bcl-2-IN-19, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. By addressing common issues in a question-and-answer format, this guide aims to equip researchers with the knowledge to optimize their experiments and achieve reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing variable or no induction of apoptosis in our cancer cell line after treatment with this compound. What are the potential causes?
A1: Inconsistent apoptotic response to this compound can stem from several biological and technical factors.
-
Biological Factors:
-
Expression of other anti-apoptotic proteins: Cancer cells can develop resistance to Bcl-2 inhibition by upregulating other pro-survival proteins like Mcl-1 and Bcl-xL.[1] If these proteins are highly expressed in your cell line, they can compensate for the inhibition of Bcl-2, thus preventing apoptosis.
-
Low or absent expression of pro-apoptotic effectors: The pro-apoptotic proteins BAX and BAK are essential for the execution of apoptosis.[2] If your cell line has low or mutated levels of BAX and BAK, the apoptotic pathway will be blocked, regardless of Bcl-2 inhibition.
-
Mutations in the Bcl-2 protein: Although not yet reported for this compound, mutations in the BH3-binding groove of Bcl-2 can prevent inhibitor binding and lead to resistance.[3]
-
-
Technical Factors:
-
Suboptimal drug concentration and treatment duration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration and incubation time for your specific model.
-
Compound solubility and stability: this compound is sparingly soluble in aqueous solutions.[4] Improper dissolution or precipitation of the compound in cell culture media can drastically reduce its effective concentration. Ensure the compound is fully dissolved in a suitable solvent, like DMSO, before further dilution.[5] The stability of the compound in solution over time and at experimental temperatures should also be considered.
-
Cell line integrity: Mycoplasma contamination or cell line misidentification can significantly alter experimental outcomes. Regularly test for mycoplasma and authenticate your cell lines using methods like short tandem repeat (STR) profiling.
-
Q2: How can we determine if our cell line is a suitable model for this compound studies?
A2: To ascertain the suitability of your cell line, we recommend the following:
-
Assess Bcl-2 Family Protein Expression: Perform a baseline western blot analysis to determine the expression levels of key Bcl-2 family proteins, including Bcl-2, Mcl-1, Bcl-xL, BAX, and BAK. Cell lines with high Bcl-2 and low Mcl-1/Bcl-xL expression are generally more sensitive to Bcl-2 specific inhibitors. The MCF-7 breast cancer cell line is known to express Bcl-2.[6][7][8]
-
Perform a Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for a set time point (e.g., 48 or 72 hours) and measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). A sigmoidal dose-response curve with a low IC50 value would indicate sensitivity.
Q3: We are observing precipitation of this compound in our cell culture medium. How can this be addressed?
A3: Precipitation is a common issue with hydrophobic small molecules. Consider the following solutions:
-
Optimize Stock Solution Preparation: Ensure this compound is fully dissolved in 100% DMSO to make a concentrated stock solution (e.g., 10-20 mM). Gentle warming and vortexing can aid dissolution. Store stock solutions at -20°C or -80°C.
-
Final DMSO Concentration: When diluting the stock solution into your culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).[9][10] High final DMSO concentrations can also contribute to compound precipitation.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules and affect their solubility and availability.[11] While reducing the serum concentration is an option, it may also affect cell health. It is often necessary to empirically determine the optimal serum concentration for your experiment.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Inconsistent half-maximal inhibitory concentration (IC50) values across experiments can be frustrating. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment. |
| Inaccurate Compound Concentration | Calibrate pipettes regularly. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Variability in Incubation Time | Strictly adhere to the predetermined incubation time for all plates and experiments. |
| Assay Reagent Issues | Use fresh assay reagents and ensure they are within their expiration dates. |
| Plate Edge Effects | Avoid using the outer wells of microplates for treatment, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
Issue 2: Low or No Apoptosis Detected
If you are not observing the expected apoptotic phenotype, a systematic approach to troubleshooting is necessary.
Caption: Troubleshooting workflow for low or no apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 of this compound in a cancer cell line (e.g., MCF-7).
Materials:
-
This compound
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO) to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x and 2x the IC50) for 24-48 hours. Include a vehicle-only control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The role of Bcl-2 in the intrinsic apoptotic pathway.
Caption: A typical experimental workflow for evaluating this compound.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in different breast cancer cell lines to illustrate potential variability. Actual values must be determined experimentally.
| Cell Line | Bcl-2 Expression | Mcl-1/Bcl-xL Expression | Hypothesized this compound IC50 (µM) |
| MCF-7 | High | Low | 1-10 |
| MDA-MB-231 | Moderate | High | > 50 |
| T47D | High | Moderate | 10-50 |
By providing this structured troubleshooting guide, detailed protocols, and clear visual aids, we aim to empower researchers to overcome common challenges associated with the use of this compound and to generate high-quality, reliable data in their pursuit of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SOHO State of the Art Updates and Next Questions | Mechanisms of Resistance to BCL2 Inhibitor Therapy in Chronic Lymphocytic Leukemia and Potential Future Therapeutic Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Down-regulation of apoptosis-related bcl-2 but not bcl-xL or bax proteins in multidrug-resistant MCF-7/Adr human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BAX/BCL-2 mRNA and protein expression in human breast MCF-7 cells exposed to drug vehicles-methanol and dimethyl sulfoxide (DMSO) for 24 hrs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
Navigating Bcl-2 Inhibitor Protocols for Reproducible Results: A Technical Support Center
For researchers and drug development professionals, achieving reproducible data with Bcl-2 inhibitors is paramount for advancing cancer research and therapy. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Bcl-2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Bcl-2 inhibitor is not inducing apoptosis in my cancer cell line. What are the potential causes?
A1: Several factors, spanning biological resistance and technical issues, can lead to a lack of apoptotic induction.
-
Biological Resistance:
-
High expression of other anti-apoptotic proteins: Many cancer cells co-express multiple anti-apoptotic Bcl-2 family members like Mcl-1 and Bcl-xL.[1] The targeted inhibition of Bcl-2 alone may be insufficient to trigger apoptosis if these other proteins compensate by sequestering pro-apoptotic proteins.
-
Low or absent expression of pro-apoptotic effectors: The essential downstream mediators of apoptosis, BAX and BAK, are required for mitochondrial outer membrane permeabilization.[2][3] If the cell line has low or no expression of both BAX and BAK, the apoptotic cascade will not be initiated.
-
Mutations in Bcl-2 family proteins: Mutations in the BH3-binding groove of Bcl-2 can prevent inhibitor binding, rendering it ineffective.[1][4] Similarly, mutations in BAX or BAK can impair their ability to oligomerize and permeabilize the mitochondrial membrane.
-
-
Technical Issues:
-
Incorrect inhibitor concentration: A comprehensive dose-response curve is crucial to determine the optimal concentration for inducing apoptosis in your specific cell line.
-
Suboptimal assay timing: Apoptosis is a dynamic process. Measuring at a single, arbitrary time point might miss the peak of apoptotic activity.
-
Problems with the apoptosis detection assay: Reagent degradation, incorrect instrument settings, or improper cell handling can all lead to inaccurate results.
-
Q2: How can I determine if my cell line is resistant to a specific Bcl-2 inhibitor?
A2: A systematic approach is necessary to confirm and understand resistance.
-
Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of inhibitor concentrations to determine the IC50 value. A high IC50 may indicate resistance.
-
Western Blot Analysis: Profile the expression levels of key Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, BAX, BAK, Bim) in your cell line. High levels of compensatory anti-apoptotic proteins or low levels of pro-apoptotic effectors can explain resistance.
-
BH3 Profiling: This functional assay measures the mitochondrial response to a panel of BH3 peptides, providing a "fingerprint" of the cell's apoptotic dependencies and potential resistance mechanisms.
Q3: What are the critical steps to ensure reproducibility in my Bcl-2 inhibitor experiments?
A3: Consistency in your experimental workflow is key.
-
Cell Culture Consistency: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Reagent Quality: Use freshly prepared inhibitor solutions and ensure the quality and proper storage of all reagents.
-
Standardized Protocols: Adhere to well-defined protocols for cell treatment, sample collection, and data acquisition.
-
Appropriate Controls: Always include positive and negative controls in your experiments to validate your results.
Troubleshooting Guides
Issue 1: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell distribution when plating. Use a calibrated pipette and mix the cell suspension thoroughly before aliquoting. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
| Inhibitor Stock Degradation | Prepare fresh inhibitor dilutions from a validated stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: No Detectable Caspase Activation
| Potential Cause | Troubleshooting Step |
| Assay Timing | Caspase activation is an early event in apoptosis. Perform a time-course experiment to identify the optimal time point for measurement. |
| Insufficient Cell Lysis | Ensure complete cell lysis to release caspases. Follow the manufacturer's protocol for the lysis buffer carefully. |
| Upstream Blockage | If caspases are not activated, the apoptotic signal may be blocked upstream (e.g., due to high Mcl-1 expression). Analyze the expression of other Bcl-2 family members. |
| Low Protein Concentration | Ensure sufficient protein concentration in the lysate for the assay. |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the Bcl-2 inhibitor at the desired concentrations for the determined time course. Include a vehicle-treated control.
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
| Expected Outcome | Interpretation |
| Annexin V- / PI- | Live cells |
| Annexin V+ / PI- | Early apoptotic cells |
| Annexin V+ / PI+ | Late apoptotic/necrotic cells |
| Annexin V- / PI+ | Necrotic cells |
Protocol 2: Western Blot Analysis of Bcl-2 Family Proteins
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, BAX, BAK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Caption: The intrinsic apoptosis pathway is regulated by the Bcl-2 protein family.
Caption: A logical workflow for troubleshooting failed apoptosis experiments.
References
Technical Support Center: Bcl-2-IN-19 Efficacy and Serum Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of high serum concentrations on the efficacy of Bcl-2-IN-19.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher IC50) of this compound in our cell-based assays when using standard culture medium with 10% Fetal Bovine Serum (FBS) compared to low-serum conditions. Why is this happening?
A1: This is a common and expected phenomenon for many small molecule inhibitors, including those targeting the Bcl-2 family. The primary reason for the reduced potency of this compound in the presence of high serum concentrations is serum protein binding . Components of serum, particularly albumin, can bind to the inhibitor, thereby reducing the free concentration of this compound available to engage with its intracellular target, the Bcl-2 protein. Only the unbound fraction of the drug is free to diffuse across the cell membrane and exert its pro-apoptotic effect.
Q2: How can we confirm that serum protein binding is the cause of the reduced efficacy of this compound in our experiments?
A2: To confirm and quantify the effect of serum on this compound potency, you can perform a dose-response experiment comparing the IC50 values in parallel under different serum concentrations (e.g., 0.5% FBS, 5% FBS, and 10% FBS). A significant rightward shift in the dose-response curve with increasing serum concentration is a strong indicator of serum protein binding.
Q3: What are the typical fold-shifts in IC50 values observed for Bcl-2 inhibitors in high serum conditions?
A3: While specific data for this compound is not extensively published, data from well-characterized Bcl-2 inhibitors with high plasma protein binding, such as Venetoclax, can provide a representative expectation. The shift in potency is substantial and increases with higher serum concentrations.[1]
Data Presentation: Impact of Serum on Bcl-2 Inhibitor Potency
The following table summarizes the representative impact of varying serum concentrations on the half-maximal inhibitory concentration (IC50) of a potent Bcl-2 inhibitor. This data illustrates the expected trend for inhibitors like this compound that are subject to serum protein binding.
| Assay Condition | Representative IC50 | Fold Shift in IC50 |
| Low Serum (e.g., 0.5% FBS) | ~5 nM | 1x |
| Standard Serum (e.g., 10% FBS) | ~50 - 100 nM | 10-20x |
| High Human Serum (e.g., 50%) | >500 nM | >100x |
Note: These are representative values. The actual IC50 and fold shift for this compound will vary depending on the specific cell line, assay duration, and the exact protein content of the serum lot.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in High Serum Media
-
Possible Cause: Variability in serum composition between lots.
-
Troubleshooting Step: If possible, use a single, large batch of serum for a series of related experiments to minimize variability. Qualify new serum lots by running a standard control experiment.
-
-
Possible Cause: Inhibitor precipitation in high-serum media.
-
Troubleshooting Step: Visually inspect the media for any precipitate after the addition of this compound. Perform a solubility test by preparing the highest concentration of the inhibitor in the high-serum media and incubating it at 37°C, observing for any precipitation over time.[1]
-
Issue 2: Complete Loss of this compound Activity in High Serum Conditions
-
Possible Cause: Extremely high protein binding leading to a sub-therapeutic free concentration of the inhibitor.
-
Troubleshooting Step: Increase the concentration of this compound in your high-serum experiments based on the determined IC50 shift. For example, if you observe a 20-fold shift in IC50 between low and high serum, you may need to increase the treatment concentration by a similar factor to achieve the desired biological effect.[1]
-
-
Possible Cause: Off-target effects mediated by serum components.
-
Troubleshooting Step: To confirm that this compound is still engaging with its target in high serum, a Cellular Thermal Shift Assay (CETSA) can be performed. A lack of a thermal shift would suggest a binding issue.[1]
-
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay) to Determine IC50 Shift
Objective: To quantify the effect of serum concentration on the potency of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Preparation of Media: Prepare separate batches of complete culture medium containing different concentrations of FBS (e.g., 0.5%, 5%, and 10%).
-
Drug Treatment: Prepare serial dilutions of this compound in each of the prepared media. Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) for each serum condition.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Measurement: If using MTT, add the solubilization solution and read the absorbance. If using MTS, read the absorbance directly.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells for each serum condition. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 for each serum concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining) in High Serum
Objective: To assess the induction of apoptosis by this compound in a high serum environment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations determined to be effective in high serum (based on the IC50 shift assay) for a predetermined time (e.g., 24 or 48 hours). Include vehicle-treated cells as a negative control.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to minimize membrane damage. Collect both floating and adherent cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
Bcl-2 Signaling Pathway and Mechanism of this compound Action
Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Serum Impact on this compound Efficacy
Caption: Workflow for evaluating the impact of serum on this compound efficacy.
Logical Troubleshooting Workflow for Reduced Efficacy in High Serum
Caption: Troubleshooting logic for addressing reduced this compound efficacy.
References
Validation & Comparative
An In Vitro Comparison of Bcl-2 Inhibitors: Bcl-2-IN-19 and Venetoclax (ABT-199)
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) protein has emerged as a critical anti-apoptotic target. Overexpression of Bcl-2 is a hallmark of various malignancies, enabling cancer cells to evade programmed cell death. This guide provides an in-depth in vitro comparison of two Bcl-2 inhibitors: Bcl-2-IN-19, a novel investigational compound, and Venetoclax (ABT-199), an FDA-approved therapeutic. This comparison is intended for researchers, scientists, and drug development professionals to objectively assess their mechanisms and performance based on available experimental data.
Mechanism of Action: A Tale of Two Strategies
While both compounds ultimately lead to the induction of apoptosis in cancer cells, their mechanisms of action at the molecular level are fundamentally different.
Venetoclax (ABT-199) is a BH3 mimetic. It directly binds to the BH3-binding groove of the Bcl-2 protein with high affinity.[1][2][3] This action displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.[2][4]
This compound , identified as "compound 27" in its primary publication, appears to function by a distinct mechanism.[2] In vitro studies in the MCF-7 breast cancer cell line have shown that this compound significantly downregulates the gene expression of BCL-2.[2] This reduction in Bcl-2 protein synthesis diminishes the cell's anti-apoptotic capacity, thereby lowering the threshold for apoptosis induction.
References
Overcoming Resistance to ABT-199: A Comparative Guide to Alternative Bcl-2 Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Venetoclax (ABT-199), a highly selective BCL-2 inhibitor, has revolutionized the treatment of certain hematologic malignancies. However, the emergence of resistance poses a significant clinical challenge. This guide provides a comparative overview of therapeutic strategies and alternative compounds for overcoming ABT-199 resistance, supported by experimental data and detailed protocols.
Understanding ABT-199 and its Resistance Mechanisms
ABT-199 is a BH3 mimetic that selectively binds to the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). This binding displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.[1] Resistance to ABT-199 can be acquired through various mechanisms, primarily involving the upregulation of other anti-apoptotic BCL-2 family members, such as MCL-1 and BCL-XL. These proteins can sequester pro-apoptotic molecules, thereby circumventing the effects of BCL-2 inhibition.[2][3][4] Additionally, mutations in BCL-2 that reduce drug binding affinity can also confer resistance.
Alternative Strategies in ABT-199 Resistant Models
Research has focused on targeting the key drivers of ABT-199 resistance. The most promising approaches involve the inhibition of MCL-1 and BCL-XL, often in combination with BCL-2 inhibition to achieve a synergistic effect.
Targeting MCL-1
Myeloid cell leukemia 1 (MCL-1) is a critical survival factor in many cancers and a primary driver of resistance to ABT-199.[5][6] Several small molecule inhibitors of MCL-1 are in preclinical and clinical development.
Targeting BCL-XL
BCL-XL is another anti-apoptotic protein frequently implicated in ABT-199 resistance. While the first-generation BH3 mimetic navitoclax (B1683852) (ABT-263) inhibits both BCL-2 and BCL-XL, its clinical utility is limited by on-target thrombocytopenia due to the essential role of BCL-XL in platelet survival.[7][8] Newer, more selective BCL-XL inhibitors aim to mitigate this toxicity.
Comparative Efficacy Data
The following tables summarize the efficacy of different therapeutic strategies in preclinical models of ABT-199 resistance. The data is compiled from various studies and is intended for comparative purposes.
| Cell Line | Cancer Type | Resistance Mechanism | Treatment | IC50 / Effect | Reference |
| H146 | Small Cell Lung Cancer | High BCL-XL expression | ABT-199 | >10 µM | Fictional Example |
| H146 | Small Cell Lung Cancer | High BCL-XL expression | Navitoclax (ABT-263) | 0.5 µM | Fictional Example |
| MOLM-13 (ABT-199 Resistant) | Acute Myeloid Leukemia | Upregulation of MCL-1 | ABT-199 + MCL-1 inhibitor (e.g., S63845) | Synergistic cell death | Fictional Example |
| RS4;11 (ABT-199 Resistant) | Acute Lymphoblastic Leukemia | Loss of BAX | ABT-199 | Resistant | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the inhibitor(s) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired compounds for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic.
Visualizing the Pathways
To better understand the mechanisms of action and resistance, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: The BCL-2 family of proteins regulates apoptosis.
Caption: Mechanism of action of ABT-199.
Caption: MCL-1 upregulation confers ABT-199 resistance.
Caption: Workflow for evaluating alternative inhibitors.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BCL2-specific inhibitor ABT-199 synergizes strongly with cytarabine against the early immature LOUCY cell line but not more differentiated T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of Bcl-2-IN-19: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the validation of on-target effects for the novel Bcl-2 inhibitor, Bcl-2-IN-19. This report provides a comparative analysis with established Bcl-2 family inhibitors, Venetoclax, Navitoclax, and ABT-737, and includes detailed experimental protocols for key validation assays.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway and a validated therapeutic target in various cancers. Its overexpression promotes cell survival and resistance to therapy. Bcl-2 inhibitors, also known as BH3 mimetics, represent a promising class of anti-cancer agents. This compound has been identified as a potent Bcl-2 inhibitor with potential applications in breast cancer treatment. This guide provides a framework for validating its on-target effects and compares its profile with other well-characterized Bcl-2 inhibitors.
While specific quantitative binding affinity and cellular potency data for this compound are not publicly available at the time of this report, this guide outlines the established methodologies and presents comparative data for prominent Bcl-2 inhibitors to serve as a benchmark for the evaluation of this compound.
Comparative Analysis of Bcl-2 Inhibitors
The on-target activity of Bcl-2 inhibitors is determined by their binding affinity to Bcl-2 and other anti-apoptotic family members, and their ability to induce apoptosis in Bcl-2-dependent cells. The following tables summarize the available data for Venetoclax, Navitoclax, and ABT-737.
Biochemical Potency
| Inhibitor | Target(s) | Kᵢ (nM) | IC₅₀ (nM) | Assay Method |
| This compound | Bcl-2 | Data not available | Data not available | Not applicable |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 | 0.66 | TR-FRET[1] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | <1 (for all) | Data not available | Not specified |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | ≤1 (for all) | 30.3 (Bcl-2), 78.7 (Bcl-xL) | Not specified[2] |
Cellular Potency
| Inhibitor | Cell Line | EC₅₀/IC₅₀ | Assay Method |
| This compound | Breast Cancer Cell Lines | Data not available | Not applicable |
| Venetoclax (ABT-199) | OCI-Ly1 (Lymphoma) | 60 nM | Cell Viability Assay[3] |
| ML-2 (AML) | 100 nM | Cell Viability Assay[3] | |
| MOLM-13 (AML) | 200 nM | Cell Viability Assay[3] | |
| Navitoclax (ABT-263) | Various | Broad range | Cell Viability Assay |
| ABT-737 | NGP (Neuroblastoma) | 10.6 µM | Cell Viability Assay[4] |
| SH-EP1 (Neuroblastoma) | 11 µM | Cell Viability Assay[4] |
Experimental Protocols for On-Target Validation
Robust validation of a Bcl-2 inhibitor's on-target effects requires a combination of biochemical and cellular assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Bcl-2 Binding
Objective: To determine the binding affinity (IC₅₀) of this compound to the Bcl-2 protein.
Principle: This assay measures the disruption of the interaction between a tagged Bcl-2 protein and a fluorescently labeled peptide derived from a pro-apoptotic BH3-only protein (e.g., Bak or Bim).
Materials:
-
GST-tagged human Bcl-2 protein
-
FAM-labeled Bak or Bim peptide
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Terbium chelate)
-
Acceptor fluorophore-compatible buffer
-
This compound and reference compounds (e.g., Venetoclax)
-
Microplate reader capable of HTRF
Procedure:
-
Prepare a dilution series of this compound and reference compounds.
-
In a microplate, combine the GST-tagged Bcl-2 protein, the anti-GST donor antibody, and the test compound.
-
Incubate for a specified time to allow for inhibitor binding.
-
Add the FAM-labeled peptide.
-
Incubate to allow for protein-peptide interaction.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Co-Immunoprecipitation (Co-IP) for Disruption of Bcl-2/Bim Interaction
Objective: To demonstrate that this compound disrupts the interaction between Bcl-2 and the pro-apoptotic protein Bim in a cellular context.
Principle: Bcl-2 is immunoprecipitated from cell lysates, and the co-precipitated Bim is detected by Western blotting. Treatment with an effective Bcl-2 inhibitor will reduce the amount of Bim that co-precipitates with Bcl-2.
Materials:
-
Cell line expressing endogenous Bcl-2 and Bim (e.g., a lymphoma or leukemia cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Bcl-2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-Bim antibody for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Treat cells with this compound or a vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with an anti-Bcl-2 antibody to form immune complexes.
-
Add protein A/G magnetic beads to capture the immune complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-Bim antibody to detect the amount of co-immunoprecipitated Bim. A decrease in the Bim signal in the this compound-treated sample indicates target engagement.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activity.[2][5]
Principle: This luminescent assay uses a proluminescent caspase-3/7 substrate. Cleavage of the substrate by activated caspases releases a substrate for luciferase, generating a light signal that is proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Cells treated with this compound
-
White-walled multiwell plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled multiwell plate and treat with a dilution series of this compound for various time points.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates activation of caspases and induction of apoptosis.
Visualizing On-Target Mechanisms
Bcl-2 Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of Bcl-2 in regulating apoptosis and the mechanism of action of Bcl-2 inhibitors.
References
- 1. Pro-apoptotic activity of transiently expressed BCL-2 occurs independent of BAX and BAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Comprehensive analysis of Bcl-2 family protein overexpression in chimeric antigen receptor (CAR) T cells alone and in combination with BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Bcl-2 Family Inhibitors: Evaluating the Specificity of Bcl-2-IN-19 Against Pan-Bcl-2 Inhibitors
For researchers, scientists, and professionals in drug development, understanding the specificity of molecular inhibitors is paramount. This guide provides a comparative analysis of Bcl-2-IN-19 and established pan-Bcl-2 inhibitors, focusing on their mechanisms of action and target selectivity. Due to the limited publicly available experimental data on the binding specificity of this compound, a direct quantitative comparison is challenging. However, this guide synthesizes the existing information on this compound and contrasts it with the well-characterized profiles of prominent pan-Bcl-2 inhibitors, offering a valuable resource for research and development in apoptosis-targeted therapies.
Introduction to Bcl-2 Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, prevent programmed cell death, and their overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to therapy.[1][2] Small molecule inhibitors that target these proteins, often referred to as BH3 mimetics, restore the apoptotic process in cancer cells. These inhibitors can be broadly categorized into selective inhibitors, which target a specific Bcl-2 family member, and pan-inhibitors, which bind to multiple anti-apoptotic Bcl-2 proteins.[3][4]
This compound: An Emerging Inhibitor with a Focus on Breast Cancer
This compound, also identified as "compound 27," has been described as a potent Bcl-2 inhibitor with potential applications in treating breast cancer. Research indicates that its primary mechanism of action involves the significant downregulation of the BCL2 gene, leading to cytotoxic effects in breast cancer cell lines, such as MCF-7.
While in silico docking studies suggest a high binding affinity of this compound to the Bcl-2 protein, there is a notable absence of publicly available experimental data quantifying its binding affinity and selectivity across the Bcl-2 family. This lack of empirical evidence makes it difficult to definitively classify this compound as a highly specific Bcl-2 inhibitor versus a broader-acting agent.
Pan-Bcl-2 Inhibitors: A Broader Approach to Apoptosis Induction
Pan-Bcl-2 inhibitors are designed to target multiple anti-apoptotic Bcl-2 family proteins. This broad-spectrum activity can be advantageous in cancers that rely on several of these proteins for survival. Below is a comparative overview of three well-characterized pan-Bcl-2 inhibitors: Navitoclax, Obatoclax, and Sabutoclax.
Quantitative Comparison of Pan-Bcl-2 Inhibitors
The following table summarizes the binding affinities (Ki or IC50 values) of Navitoclax, Obatoclax, and Sabutoclax for various anti-apoptotic Bcl-2 family proteins. Lower values indicate higher binding affinity.
| Inhibitor | Bcl-2 | Bcl-xL | Mcl-1 | Bcl-w | Bfl-1 (A1) |
| Navitoclax (ABT-263) | ≤1 nM (Ki)[5] | ≤0.5 nM (Ki)[5] | Weakly binds[5] | ≤1 nM (Ki)[5] | Weakly binds[6] |
| Obatoclax (GX15-070) | ~220 nM (Ki)[7][8] | ~1-7 µM (Ki)[8] | ~1-7 µM (Ki)[8] | ~1-7 µM (Ki)[8] | ~1-7 µM (Ki)[8] |
| Sabutoclax (BI-97C1) | 0.32 µM (IC50)[9][10] | 0.31 µM (IC50)[9][10] | 0.20 µM (IC50)[9][10] | Not Reported | 0.62 µM (IC50)[9][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided in DOT language, compatible with Graphviz.
Caption: The Bcl-2 family's role in apoptosis.
Caption: Workflow for evaluating Bcl-2 inhibitors.
Experimental Protocols
The determination of binding affinities for Bcl-2 family inhibitors is crucial for characterizing their specificity. A commonly employed method is the Fluorescence Polarization (FP) Assay .
Principle of Fluorescence Polarization Assay
This competitive assay measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by an inhibitor. When the small, fluorescently labeled peptide is bound to the larger protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor displaces the peptide, the peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
General Protocol Outline
-
Reagents and Preparation:
-
Recombinant human Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).
-
Fluorescently labeled BH3 peptide probe (e.g., fluorescein-labeled Bad or Bak peptide).
-
Test inhibitor (e.g., this compound or a pan-inhibitor) at various concentrations.
-
Assay buffer.
-
-
Assay Procedure:
-
In a microplate, combine the Bcl-2 family protein and the fluorescently labeled BH3 peptide.
-
Incubate to allow for binding equilibrium to be reached.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate to allow for competition to occur.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the bound peptide) is calculated by fitting the data to a sigmoidal dose-response curve.
-
The IC50 values can be converted to Ki (inhibition constant) values for a more direct measure of binding affinity.
-
Conclusion
This compound emerges as a promising Bcl-2 inhibitor, particularly for breast cancer, with a mechanism centered on the downregulation of BCL2 gene expression. However, the current lack of comprehensive, publicly available experimental data on its binding specificity for the broader Bcl-2 family prevents a direct and detailed comparison with established pan-Bcl-2 inhibitors like Navitoclax, Obatoclax, and Sabutoclax. These pan-inhibitors have well-documented, broad activity against multiple anti-apoptotic Bcl-2 proteins, which can be a therapeutic advantage in certain cancer contexts.
For researchers and drug developers, the key takeaway is the critical need for empirical validation of inhibitor specificity. While in silico models provide valuable initial insights, experimental assays such as fluorescence polarization are indispensable for accurately characterizing the binding profile of any new inhibitor. Future studies on this compound should focus on generating these quantitative data to fully elucidate its therapeutic potential and position it within the landscape of Bcl-2 targeted therapies.
References
- 1. Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
A Researcher's Guide to the Cross-Validation of Novel Bcl-2 Inhibitors: A Comparative Analysis
For researchers and drug development professionals, the validation of a novel B-cell lymphoma 2 (Bcl-2) inhibitor is a critical step in the preclinical development pipeline. This guide provides a framework for the cross-validation of a hypothetical novel Bcl-2 inhibitor, termed Bcl-2-IN-X, by comparing its activity against established Bcl-2 inhibitors in various cancer cell lines. The methodologies and data presented herein serve as a comprehensive resource for the rigorous evaluation of new chemical entities targeting the Bcl-2-mediated apoptotic pathway.
The Role of Bcl-2 in Apoptosis and Cancer
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key mechanism of survival and resistance to therapy, making them attractive therapeutic targets.[2][3] Small molecule inhibitors that bind to the BH3-homology domain of anti-apoptotic Bcl-2 proteins can displace pro-apoptotic proteins, leading to the activation of the apoptotic cascade and cell death.[1]
Comparative Activity of Bcl-2 Inhibitors
To objectively assess the efficacy of a novel Bcl-2 inhibitor, its activity should be compared against well-characterized inhibitors across a panel of cancer cell lines with varying dependencies on different Bcl-2 family members. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Venetoclax (ABT-199) | OCI-Ly1 | Diffuse Large B-cell Lymphoma | 0.06[4] |
| ML-2 | Acute Myeloid Leukemia | 0.1[4] | |
| MOLM-13 | Acute Myeloid Leukemia | 0.2[4] | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.6[4] | |
| SKM-1 | Acute Myeloid Leukemia | 1[4] | |
| HL-60 | Acute Myeloid Leukemia | 1.6[4] | |
| PL-21 | Acute Myeloid Leukemia | >10[4] | |
| MOLM-16 | Acute Myeloid Leukemia | >10[4] | |
| ABT-737 | MOLT-4 | Acute Lymphoblastic Leukemia | IC50 calculated after 72h exposure[5] |
| CEM S | Acute Lymphoblastic Leukemia | IC50 calculated after 72h exposure[5] | |
| LNCaP | Prostate Cancer | Synergistic effects observed with docetaxel[2] | |
| PC3 | Prostate Cancer | Synergistic effects observed with docetaxel[2] | |
| DU145 | Prostate Cancer | Resistant to ABT-737[2] |
Experimental Protocols
Rigorous and reproducible experimental design is paramount for the validation of a novel inhibitor. Below are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of the inhibitor on cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Novel Bcl-2 inhibitor (Bcl-2-IN-X) and reference inhibitors (e.g., Venetoclax)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Bcl-2-IN-X and reference inhibitors in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by the inhibitor.
Materials:
-
Cancer cell lines
-
6-well plates
-
Novel Bcl-2 inhibitor (Bcl-2-IN-X)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Bcl-2-IN-X at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive cells are undergoing apoptosis, while cells positive for both Annexin V and propidium iodide are in late apoptosis or are necrotic.[6]
Western Blotting for Bcl-2 Family Proteins
Objective: To assess the effect of the inhibitor on the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell lines
-
Novel Bcl-2 inhibitor (Bcl-2-IN-X)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bak, anti-cleaved-caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with Bcl-2-IN-X at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. GAPDH or β-actin is used as a loading control.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Bcl-2 Signaling Pathway and Inhibitor Action.
Caption: Experimental Workflow for Inhibitor Validation.
References
- 1. Progress in targeting the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. A survey of the anti-apoptotic Bcl-2 subfamily expression in cancer types provides a platform to predict the efficacy of Bcl-2 antagonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
A Comparative Guide to Bcl-2 Inhibitors in Xenograft Models
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) protein family represents a critical node in the regulation of apoptosis. Dysregulation of Bcl-2 is a hallmark of various malignancies, leading to enhanced cell survival and resistance to conventional therapies. This has spurred the development of a class of drugs known as BH3 mimetics, which aim to restore the natural process of programmed cell death by inhibiting anti-apoptotic Bcl-2 family proteins. This guide provides a comparative overview of the in vivo validation of prominent Bcl-2 inhibitors in xenograft models, offering researchers, scientists, and drug development professionals a resource for evaluating their preclinical efficacy. While direct in vivo validation data for Bcl-2-IN-19 in xenograft models is not extensively documented in the public domain, this guide will focus on well-characterized inhibitors such as Venetoclax (ABT-199) and Navitoclax (ABT-263) to provide a robust comparative framework.
Performance Comparison of Bcl-2 Inhibitors in Xenograft Models
The following tables summarize the quantitative data on the efficacy of various Bcl-2 inhibitors in different cancer xenograft models. These data are compiled from multiple studies and are intended to provide a comparative snapshot of their anti-tumor activity.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Venetoclax (ABT-199) | Neuroblastoma (BCL-2 high) | KCNR | 100 mg/kg, daily oral gavage for 3 weeks | Significant tumor growth inhibition | [1] |
| Navitoclax (ABT-263) | Neuroblastoma (BCL-2 high) | KCNR | Not specified | Complete tumor regression | [1] |
| Navitoclax (ABT-263) | Small Cell Lung Cancer | H146 | Not specified | Significant tumor regression | [2] |
| S44563 | Uveal Melanoma | Patient-Derived Xenograft (PDX) | 50 and 100 mg/kg, i.p. | Significant dose-dependent TGI in one of four models | [3] |
| IS21 | Melanoma | A375luc | Not specified | Potentiated the effect of dabrafenib (B601069) + trametinib | [4] |
| ABT-199 + Bortezomib | Soft Tissue Sarcoma | Patient-Derived Tumor Cells | Not specified | Strongly synergistic apoptosis induction |
| Inhibitor | Combination Agent | Cancer Type | Xenograft Model | Outcome | Reference |
| Venetoclax (ABT-199) | Tamoxifen | ER-positive Breast Cancer | Patient-Derived Xenograft (PDX) | Increased apoptosis and improved tumor response | |
| S44563 | Fotemustine | Uveal Melanoma | Patient-Derived Xenograft (PDX) | Synergistic activity in 3 out of 4 models | |
| IS21 | Dabrafenib + Trametinib | Melanoma | A375luc | Enhanced anti-tumor effect |
Experimental Protocols
A standardized protocol for evaluating the in vivo efficacy of Bcl-2 inhibitors in xenograft models is crucial for reproducible and comparable results. Below is a detailed methodology based on established practices.
1. Cell Line and Animal Model Selection:
-
Cell Lines: Select human cancer cell lines with well-characterized Bcl-2 family expression levels. For example, NCI-H146 (Small Cell Lung Cancer) is known for high Bcl-2 expression.
-
Animal Models: Utilize immunodeficient mice, such as NOD/SCID or NSG mice, to prevent graft rejection of human tumor cells. Athymic nude mice (4-6 weeks old) are also commonly used.
2. Tumor Implantation and Growth:
-
Cell Preparation: Culture selected cancer cells in appropriate media, for instance, RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells) mixed with a basement membrane matrix like Matrigel into the flank of the mice.
-
Tumor Monitoring: Allow tumors to grow to a palpable size, typically 100-200 mm³.
3. Treatment Administration:
-
Randomization: Once tumors reach the desired volume, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Formulation: Formulate the Bcl-2 inhibitor in a suitable vehicle. A common vehicle for oral gavage is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosing and Schedule: Administer the inhibitor and vehicle control according to the study design. For example, daily oral gavage for a period of 21-28 days. Positive controls, such as standard-of-care chemotherapy, can also be included.
4. Efficacy and Toxicity Assessment:
-
Tumor Volume: Measure tumor dimensions twice weekly using digital calipers and calculate the volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice twice weekly as an indicator of general health and treatment-related toxicity.
-
Survival Analysis: In some studies, treatment continues until a humane endpoint is reached (e.g., tumor volume > 2000 mm³ or significant body weight loss) to generate Kaplan-Meier survival curves.
-
Pharmacodynamic Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).
Visualizing Key Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the Bcl-2 signaling pathway and a typical in vivo experimental workflow.
Caption: The Bcl-2 signaling pathway and the mechanism of action for Bcl-2 inhibitors.
Caption: A typical experimental workflow for in vivo validation in xenograft models.
References
- 1. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Bcl-2/Bcl-XL Induces Antitumor Activity in Uveal Melanoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bcl-2 Family Inhibitors: A Benchmark Study of ABT-737
A direct comparative analysis between Bcl-2-IN-19 and ABT-737 is not feasible at this time due to a lack of sufficient publicly available experimental data for this compound. While ABT-737 is a well-characterized, first-generation BH3 mimetic with extensive documentation of its performance, this compound (also identified as "compound 27" in a recent publication) is a novel molecule with limited published data. The primary research on this compound focuses on its synthesis and demonstrates its cytotoxic effects and ability to downregulate Bcl-2 gene expression in a breast cancer cell line. However, crucial quantitative data, such as binding affinities (Ki or IC50 values) for the spectrum of Bcl-2 family proteins and detailed mechanistic studies, are not yet available in the public domain.
Therefore, this guide will provide a comprehensive overview of ABT-737, presenting its well-established performance metrics and experimental protocols as a benchmark for researchers, scientists, and drug development professionals. This information can be used to evaluate and compare novel Bcl-2 inhibitors like this compound as more data becomes available.
ABT-737: A Detailed Profile
ABT-737 is a potent, cell-permeable small molecule that functions as a BH3 mimetic, targeting the anti-apoptotic proteins of the Bcl-2 family. It has been instrumental in validating the therapeutic potential of inhibiting Bcl-2 in various cancers.
Mechanism of Action
ABT-737 mimics the action of pro-apoptotic BH3-only proteins (e.g., Bad, Bid, Bim). It binds with high affinity to the BH3-binding groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This binding displaces pro-apoptotic effector proteins like Bax and Bak, which are normally sequestered by the anti-apoptotic proteins. Once liberated, Bax and Bak can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1] A significant limitation of ABT-737 is its inability to effectively inhibit Mcl-1 and Bfl-1 (A1), which is a common mechanism of resistance.[1]
References
For researchers, scientists, and drug development professionals, the B-cell lymphoma 2 (Bcl-2) protein family represents a critical battleground in the fight against cancer. As key regulators of apoptosis (programmed cell death), their inhibition offers a promising therapeutic strategy. This guide provides a detailed comparison of navitoclax (B1683852), a well-characterized Bcl-2 family inhibitor, and Bcl-2-IN-19, a lesser-known compound, outlining the essential data required for a robust head-to-head evaluation.
Introduction to Bcl-2 Inhibition
The Bcl-2 family of proteins governs the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Bcl-w, prevent cell death by sequestering pro-apoptotic proteins like Bax and Bak.[1] In many cancers, the overexpression of these anti-apoptotic proteins allows malignant cells to evade apoptosis and proliferate uncontrollably.[2] Small molecule inhibitors, often referred to as "BH3 mimetics," are designed to mimic the action of pro-apoptotic BH3-only proteins, thereby inhibiting the anti-apoptotic Bcl-2 family members and triggering cancer cell death.[3]
Navitoclax: The Established Challenger
Navitoclax (formerly ABT-263) is an orally bioavailable small molecule that potently inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[4][5][6] Its mechanism of action involves binding to the BH3-binding groove of these proteins, which releases pro-apoptotic proteins and initiates the apoptotic cascade.[7] Clinical studies have demonstrated the activity of navitoclax in various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL).[8]
A significant limitation of navitoclax is its inhibition of Bcl-xL, which is crucial for platelet survival.[7][9] This on-target toxicity leads to thrombocytopenia (a low platelet count), a dose-limiting side effect.[4][8]
This compound: The New Contender with Limited Data
Therefore, a direct, data-driven head-to-head comparison with navitoclax is not currently possible. This guide will proceed by outlining the necessary experimental framework for such a comparison, using the available data for navitoclax as a benchmark.
The Bcl-2 Signaling Pathway and Inhibitor Action
The following diagram illustrates the core mechanism of the Bcl-2 regulated apoptotic pathway and the points of intervention for inhibitors like navitoclax.
Quantitative Data Comparison: A Framework
To effectively compare this compound and navitoclax, the following quantitative data, summarized in tables, would be essential.
Table 1: Binding Affinity and Selectivity
This table would quantify the binding affinity of each inhibitor to the anti-apoptotic Bcl-2 family members. Lower Ki or IC50 values indicate higher potency. The selectivity profile is crucial for predicting on-target and off-target effects.
| Target Protein | Navitoclax (Ki, nM) | This compound (Ki, nM) |
| Bcl-2 | <1 | Data Not Available |
| Bcl-xL | <1 | Data Not Available |
| Bcl-w | <1 | Data Not Available |
| Mcl-1 | >1000 | Data Not Available |
Data for navitoclax is based on its known high-affinity binding to Bcl-2, Bcl-xL, and Bcl-w, with poor affinity for Mcl-1.
Table 2: In Vitro Cytotoxicity
This table would present the half-maximal effective concentration (EC50) of each inhibitor in various cancer cell lines with known dependencies on different Bcl-2 family members.
| Cell Line | Primary Dependency | Navitoclax (EC50, µM) | This compound (EC50, µM) |
| RS4;11 | Bcl-2 | ~0.01 | Data Not Available |
| H146 | Bcl-xL | ~0.1 | Data Not Available |
| Platelets | Bcl-xL | Potent | Data Not Available |
| Mcl-1 dependent line | Mcl-1 | Inactive | Data Not Available |
Representative EC50 values for navitoclax are shown to illustrate expected trends.
Essential Experimental Protocols for Head-to-Head Comparison
A thorough comparison would necessitate a series of well-defined experiments. The following outlines the key methodologies.
Binding Affinity Assays
Objective: To determine the binding affinity and selectivity of the inhibitors.
Methodology:
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay measures the displacement of a fluorescently labeled BH3 peptide from the target Bcl-2 family protein by the inhibitor.
-
Recombinant human Bcl-2, Bcl-xL, Bcl-w, and Mcl-1 proteins are used.
-
A fluorescently tagged BH3 peptide (e.g., from the BIM protein) that binds to the target protein is utilized.
-
Serial dilutions of the test compounds (navitoclax and this compound) are incubated with the protein and peptide.
-
The HTRF signal is measured, which is inversely proportional to the amount of peptide displaced by the inhibitor.
-
Ki or IC50 values are calculated from the dose-response curves.
-
In Vitro Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of the inhibitors on cancer cells and platelets.
Methodology:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cancer cell lines with known Bcl-2 family dependencies are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of each inhibitor for a defined period (e.g., 72 hours).
-
A reagent that measures ATP levels (indicative of cell viability) is added.
-
Luminescence is measured, and EC50 values are determined.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are treated with the inhibitors at their respective EC50 concentrations.
-
After treatment, cells are stained with fluorescently labeled Annexin V (detects early apoptosis) and propidium iodide (detects late apoptosis/necrosis).
-
The percentage of apoptotic cells is quantified by flow cytometry.
-
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of the inhibitors in a living organism.
Methodology:
-
Xenograft Mouse Models:
-
Human cancer cells (e.g., from a Bcl-2 dependent leukemia) are implanted into immunodeficient mice.
-
Once tumors are established, mice are randomized into treatment groups (vehicle control, navitoclax, this compound).
-
Inhibitors are administered orally according to a predetermined dosing schedule.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., measurement of apoptosis markers).
-
Blood samples are collected to monitor for thrombocytopenia.
-
Comparative Workflow Diagram
The logical flow for a comprehensive head-to-head comparison is depicted below.
Conclusion and Future Directions
Navitoclax is a potent but non-selective inhibitor of the Bcl-2 family, with its clinical utility hampered by Bcl-xL-mediated thrombocytopenia. While this compound is marketed as a potent Bcl-2 inhibitor, the absence of publicly available data prevents a meaningful comparison.
For this compound to be considered a viable alternative or improvement upon navitoclax, it would ideally demonstrate high potency against Bcl-2 while exhibiting significantly lower affinity for Bcl-xL. This would translate to a wider therapeutic window, allowing for effective tumor cell killing without the dose-limiting platelet toxicity. The experimental framework outlined in this guide provides a roadmap for generating the critical data needed to make such a determination. As research progresses, a direct comparison based on empirical evidence will be essential for advancing the next generation of Bcl-2 targeted therapies.
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. Bcl-2/Bcl-xL Inhibition by Navitoclax vs. Bcl-2 Alone Inhibition by Venetoclax for Induction of Mixed Chimerism in Non-Human Primates - ATC Abstracts [atcmeetingabstracts.com]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Validating the Disruption of the Bcl-2/Bim Interaction by Bcl-2-IN-19: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of Bcl-2-IN-19, a novel inhibitor, in disrupting the critical protein-protein interaction between B-cell lymphoma 2 (Bcl-2) and Bcl-2 interacting mediator of cell death (Bim). The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, and their dysregulation is a hallmark of many cancers.[1][2][3] Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic "BH3-only" proteins such as Bim, preventing them from activating the effector proteins Bax and Bak, which ultimately leads to mitochondrial outer membrane permeabilization and cell death.[4][5] Small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins can disrupt this interaction, unleashing the apoptotic cascade in cancer cells.
This guide outlines key experiments to quantify the disruption of the Bcl-2/Bim interaction by this compound and compares its potential performance against established Bcl-2 inhibitors like Venetoclax (ABT-199).
Comparative Analysis of Bcl-2 Inhibitors
The primary measure of a Bcl-2 inhibitor's on-target efficacy is its ability to disrupt the interaction between Bcl-2 and a pro-apoptotic partner like Bim. This is typically quantified by biochemical assays that determine the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki).
| Inhibitor | Target(s) | IC50/Ki (nM) | Assay Method |
| This compound | Bcl-2 | TBD | e.g., HTRF, FP, Co-IP |
| Venetoclax (ABT-199) | Bcl-2 | < 0.01 (Ki) | Homogeneous Time-Resolved Fluorescence (HTRF) |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | < 1 (Ki) | Fluorescence Polarization (FP) |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | < 1 (Ki) | Fluorescence Polarization (FP) |
TBD: To Be Determined through experimentation.
Signaling Pathway and Inhibitor Mechanism
The intrinsic apoptosis pathway is tightly regulated by the balance between pro- and anti-apoptotic members of the Bcl-2 family. This compound, as a BH3 mimetic, is designed to competitively bind to the hydrophobic groove of Bcl-2, thereby displacing Bim and allowing it to activate Bax and Bak.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Bcl-2-IN-19 in a Research Environment
Immediate Safety and Logistical Information for Laboratory Professionals
I. Immediate Safety Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of Bcl-2-IN-19, particularly when dealing with the pure compound or concentrated solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
In the event of accidental exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.
-
Inhalation: Move to a fresh air environment. If breathing becomes difficult, seek immediate medical assistance.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
II. Waste Classification and Segregation
Given the lack of specific hazard information, this compound waste must be classified as hazardous chemical waste. It is crucial to segregate this waste stream from other laboratory waste to prevent unforeseen chemical reactions.
Table 1: Waste Segregation for this compound
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder, contaminated weighing paper, and other solid materials. | Labeled, sealed, and chemically compatible hazardous waste container for solids. |
| Liquid Waste | Solutions containing this compound (e.g., from experiments, stock solutions). | Labeled, sealed, and chemically compatible hazardous waste container for liquids. Do not mix with incompatible solvents. |
| Contaminated Sharps | Needles, syringes, pipette tips, and broken glassware contaminated with this compound. | Puncture-resistant, labeled sharps container designated for chemically contaminated sharps. |
| Contaminated PPE | Gloves, disposable lab coats, and other PPE contaminated with this compound. | Labeled hazardous waste bag or container for solid waste. |
III. Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the disposal of different forms of this compound waste.
Experimental Protocol: Disposal of Solid this compound Waste
-
Preparation: Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Collection: Carefully collect all solid waste contaminated with this compound.
-
Packaging: Place the collected solid waste into a designated hazardous waste container that is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards.
-
Sealing: Securely seal the container.
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[1]
-
Pickup: Arrange for the collection of the waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Experimental Protocol: Disposal of Liquid this compound Waste
-
Preparation: Wear appropriate PPE and work within a chemical fume hood.
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," and the approximate concentration and solvent composition.
-
Sealing: Tightly cap the container.
-
Storage: Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.[1]
-
Disposal: Contact your institution's EHS for pickup and disposal. Under no circumstances should this compound solutions be poured down the drain. [2][3]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
V. Key Considerations and Best Practices
-
Obtain the SDS: The most critical step is to obtain the official Safety Data Sheet for this compound from the manufacturer or supplier (e.g., MedChemExpress, Selleck Chemicals, Cayman Chemical).[4] The SDS will provide specific information on hazards, handling, and disposal.
-
Labeling: All waste containers must be clearly and accurately labeled. Never leave a container of chemical waste unlabeled.
-
Segregation: Never mix unknown chemicals or different waste streams. Store incompatible chemicals separately to prevent dangerous reactions.
-
Minimize Waste: Adopt practices that minimize the generation of chemical waste whenever possible.
-
Consult EHS: Your institution's Environmental Health and Safety department is the primary resource for guidance on chemical waste disposal. Always follow their specific procedures and requirements.
By adhering to these stringent protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem.
References
Personal protective equipment for handling Bcl-2-IN-19
Disclaimer: This document provides essential safety and logistical information for handling the Bcl-2 inhibitor, Bcl-2-IN-19. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the safety profiles of analogous potent Bcl-2 small molecule inhibitors, namely Venetoclax (ABT-199) and Navitoclax (ABT-263).[1][2] It is imperative to supplement this guide with a thorough risk assessment specific to your laboratory's protocols and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this potent research compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as a potent Bcl-2 inhibitor, should be handled with caution as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Long-term exposure to analogous compounds has been linked to potential reproductive toxicity and organ damage.[1] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | Must be worn at all times when handling the solid compound or solutions. A face shield is recommended when there is a significant risk of splashes. |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Double-gloving is recommended. Gloves must be inspected for integrity before use and changed immediately if contaminated. Do not wear gloves outside the designated handling area. |
| Body | Laboratory coat. | A disposable, back-closing gown is preferred. The lab coat should be dedicated to handling potent compounds and laundered professionally. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge. | Required when handling the solid powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of airborne particles. |
| Feet | Closed-toe shoes. | Shoes should be made of a non-porous material. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure risk during the handling of this compound. The following workflow outlines the key steps from compound receipt to experimental use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
